Lifitegrast Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOKOSRORLLIN-BQAIUKQQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N2NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149785 | |
| Record name | Lifitegrast sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119276-80-0 | |
| Record name | Lifitegrast sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifitegrast sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFITEGRAST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lifitegrast's Mechanism of Action on T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifitegrast is a novel small-molecule integrin antagonist that provides a targeted approach to mitigating T-cell mediated inflammation.[1] By acting as a direct competitive antagonist to the lymphocyte function-associated antigen-1 (LFA-1), Lifitegrast effectively blocks its interaction with the intercellular adhesion molecule-1 (ICAM-1).[2] This blockade disrupts the crucial immunological synapse formation, leading to a downstream reduction in T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][4] This technical guide provides an in-depth analysis of Lifitegrast's mechanism of action on T-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.
Core Mechanism of Action: LFA-1/ICAM-1 Antagonism
T-cell activation and recruitment to sites of inflammation are critically dependent on the interaction between LFA-1, an integrin expressed on the surface of T-cells, and its ligand ICAM-1, which is upregulated on endothelial and antigen-presenting cells (APCs) in inflammatory conditions.[2][4] This binding facilitates the formation of an immunological synapse, a specialized interface between a T-cell and an APC, which is essential for sustained T-cell signaling and effector functions.[3][4]
Lifitegrast is a direct competitive antagonist that binds to LFA-1, preventing its association with ICAM-1.[5] This action effectively disrupts multiple stages of the T-cell inflammatory cascade:
-
Inhibition of T-cell Adhesion and Migration: By blocking the LFA-1/ICAM-1 interaction, Lifitegrast prevents the firm adhesion of T-cells to the vascular endothelium, thereby inhibiting their migration into inflamed tissues.[4]
-
Disruption of Immunological Synapse Formation: Lifitegrast has been shown to inhibit the formation of the immunological synapse between T-cells and dendritic cells (DCs), a critical step for T-cell activation.[3]
-
Reduction of T-cell Activation and Proliferation: The blockade of co-stimulatory signals derived from the LFA-1/ICAM-1 interaction leads to a decrease in T-cell activation and subsequent proliferation.[3][6]
-
Suppression of Pro-inflammatory Cytokine Release: Consequently, the production and release of key pro-inflammatory cytokines by activated T-cells are significantly reduced.[4][7]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of Lifitegrast in modulating T-cell function.
Table 1: In Vitro Inhibition of T-Cell Adhesion and Immunological Synapse Formation
| Assay | Cell Line/System | Parameter | Value | Reference(s) |
| Jurkat Cell Adhesion Assay | Jurkat T-cells | IC50 | 3 nM | [7] |
| Immunological Synapse Formation | Human CD4+ T-cells and Dendritic Cells | IC50 (LFA-1) | 1.781 µM | [8] |
| Immunological Synapse Formation | Human CD4+ T-cells and Dendritic Cells | IC50 (ICAM-1) | 3.842 µM | [8] |
Table 2: Inhibition of Cytokine Release from Activated Lymphocytes
| Cytokine | Inhibition Level | Reference(s) |
| Interferon-gamma (IFN-γ) | Inhibition at ~2 nM | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition at ~2 nM | [7] |
| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Inhibition at ~2 nM | [7] |
| Interleukin-1alpha (IL-1α) | Inhibition at ~2 nM | [7] |
| Interleukin-1beta (IL-1β) | Inhibition at ~2 nM | [7] |
| Interleukin-2 (IL-2) | Inhibition at ~2 nM | [7] |
| Interleukin-4 (IL-4) | Inhibition at ~2 nM | [7] |
| Interleukin-6 (IL-6) | Inhibition at ~2 nM | [7] |
Table 3: Inhibition of T-Cell Proliferation
| Assay | Cell System | Effect | Reference(s) |
| In Vitro T-cell Proliferation Assay | Naïve T-cells from draining lymph nodes and Dendritic Cells | 50% lower proliferation in the presence of Lifitegrast | [6] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast.
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the mechanism of action of Lifitegrast.
Jurkat T-Cell Adhesion Assay
This assay quantifies the ability of Lifitegrast to inhibit the adhesion of T-cells to ICAM-1.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.[9]
-
Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured in RPMI medium supplemented with 10% fetal calf serum (FCS).[9]
-
Cell Stimulation (Optional): Cells can be stimulated with agents like PMA or anti-CD3 antibodies to induce a high-avidity state of LFA-1.[9]
-
Incubation with Lifitegrast: Jurkat cells are pre-incubated with varying concentrations of Lifitegrast.
-
Adhesion: The Lifitegrast-treated cells are added to the ICAM-1 coated wells and incubated to allow for adhesion.[9]
-
Washing: Non-adherent cells are removed by gentle washing.[9]
-
Quantification: The number of adherent cells is quantified, typically by microscopy or a plate reader-based method.[9] The IC50 value is then calculated.
Immunological Synapse (IS) Formation Assay
This assay visually and quantitatively assesses the inhibitory effect of Lifitegrast on the formation of the immunological synapse.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Autologous CD3+ T-cells and dendritic cells (DCs) are then co-cultured.[3]
-
Cell Activation: The co-cultures are activated with a superantigen like Staphylococcal enterotoxin B (SEB) to induce IS formation.[3]
-
Treatment: The activated co-cultures are treated with varying concentrations of Lifitegrast.[3]
-
Immunofluorescence Staining: Cells are fixed and stained with fluorescently labeled antibodies against ICAM-1 and a T-cell receptor (TCR) component (e.g., CD3) to visualize the IS.[3]
-
Confocal Microscopy: The stained cells are imaged using confocal microscopy to identify and quantify the clustering of ICAM-1 and TCR at the cell-cell interface, which defines the IS.[3]
-
Quantification: The number of immunological synapses is quantified, and the IC50 for inhibition is determined.[8]
T-Cell Cytokine Release Assay
This assay measures the impact of Lifitegrast on the production of pro-inflammatory cytokines by activated T-cells.
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood.[10]
-
Cell Stimulation: The cells are stimulated to produce cytokines, for example, using anti-CD3 and anti-CD28 antibodies.
-
Incubation with Lifitegrast: The stimulated cells are incubated with a range of Lifitegrast concentrations.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.[10]
-
Cytokine Quantification: The concentration of various cytokines in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[10]
-
Data Analysis: The percentage of cytokine inhibition at each Lifitegrast concentration is calculated.
Conclusion
Lifitegrast's mechanism of action is centered on its potent and specific antagonism of the LFA-1/ICAM-1 interaction. This targeted approach effectively disrupts the T-cell mediated inflammatory cascade at multiple key steps, including adhesion, activation, and cytokine release. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage this important therapeutic pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
The Inhibition of LFA-1/ICAM-1 Interaction by Lifitegrast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, in inhibiting the interaction with its ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical pathway in T-cell mediated inflammation, particularly in the context of dry eye disease. This document details the underlying signaling pathways, presents quantitative data on Lifitegrast's inhibitory activity, and provides comprehensive protocols for key experimental assays used to characterize this interaction. Visualizations of complex biological and experimental processes are provided through detailed diagrams to facilitate a deeper understanding of the core concepts.
Introduction: The LFA-1/ICAM-1 Axis in T-Cell Mediated Inflammation
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a cornerstone of the immune response, facilitating T-lymphocyte adhesion, migration, and the formation of the immunological synapse.[1][2][3]
-
LFA-1 (αLβ2, CD11a/CD18) is an integrin exclusively expressed on the surface of leukocytes, including T-cells.[4]
-
ICAM-1 (CD54) is a member of the immunoglobulin superfamily expressed on the surface of various cells, including endothelial cells and antigen-presenting cells (APCs). Its expression is significantly upregulated in response to inflammatory stimuli.[5][6]
In inflammatory conditions such as dry eye disease, the upregulation of ICAM-1 on the ocular surface leads to increased recruitment and activation of LFA-1-expressing T-cells.[1][7] This interaction triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines, perpetuating the cycle of inflammation and leading to tissue damage.[2][8]
Lifitegrast: A Competitive Antagonist of the LFA-1/ICAM-1 Interaction
Lifitegrast is a small-molecule integrin antagonist that functions as a direct competitive inhibitor of the LFA-1/ICAM-1 interaction.[2][3] It is designed to mimic the binding epitope of ICAM-1, thereby physically blocking the binding of LFA-1 on T-cells to ICAM-1 on target cells.[9][10] This blockade prevents the formation of the immunological synapse, leading to a reduction in T-cell activation, proliferation, and the subsequent release of inflammatory cytokines.[5][7]
Quantitative Analysis of Lifitegrast's Inhibitory Potency
The efficacy of Lifitegrast in disrupting the LFA-1/ICAM-1 interaction has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 | Jurkat T-cells | 2.98 nM | [1] |
| IC50 | HuT 78 T-cells | 9 nM | [11] |
| Effective Kd | Jurkat & HuT 78 T-cells | 3 nM | [12] |
Table 1: In Vitro Inhibition of T-Cell Adhesion by Lifitegrast. This table presents the half-maximal inhibitory concentration (IC50) and effective dissociation constant (Kd) of Lifitegrast in preventing the adhesion of T-cell lines to ICAM-1.
| Cytokine | Assay | EC50 | Reference |
| Interferon-γ | Activated PBMCs | 0.0016 µM | [11] |
| Interleukin-1β | Activated PBMCs | 0.36 µM | [11] |
| Tumor Necrosis Factor-α | Activated PBMCs | 0.076 µM | [11] |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by Lifitegrast. This table shows the half-maximal effective concentration (EC50) of Lifitegrast in reducing the secretion of key inflammatory cytokines from activated peripheral blood mononuclear cells (PBMCs).
Clinical Efficacy of Lifitegrast in Dry Eye Disease
Clinical trials have demonstrated the efficacy of Lifitegrast (5% ophthalmic solution) in treating both the signs and symptoms of dry eye disease.
| Clinical Endpoint | Study | Improvement vs. Placebo | p-value | Reference |
| Eye Dryness Score (EDS) | OPUS-2 | 12.61 point reduction | <0.0001 | |
| Eye Dryness Score (EDS) | OPUS-3 | 7.16 point reduction at day 84 | 0.0007 | [13] |
| Inferior Corneal Staining Score (ICSS) | Phase 2 | 0.35 point reduction | 0.0209 | |
| Inferior Corneal Staining Score (ICSS) | OPUS-1 | 0.24 point reduction | 0.0007 |
Table 3: Summary of Key Clinical Trial Results for Lifitegrast. This table highlights the statistically significant improvements in patient-reported symptoms (Eye Dryness Score) and objective signs (Inferior Corneal Staining Score) observed in major clinical trials.
Signaling Pathways
The interaction between LFA-1 and ICAM-1 initiates complex intracellular signaling cascades in both the T-cell and the ICAM-1 expressing cell. Lifitegrast, by blocking this initial binding, prevents the activation of these downstream pathways.
LFA-1 "Inside-Out" and "Outside-In" Signaling
LFA-1 activation is a critical step for T-cell adhesion and is regulated by "inside-out" signaling, where intracellular signals increase the affinity of LFA-1 for ICAM-1. Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, leading to cytoskeletal rearrangements, cell spreading, and further T-cell activation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sonybiotechnology.com [sonybiotechnology.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencellonline.com [sciencellonline.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Lifitegrast: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast, marketed under the brand name Xiidra®, is a novel small-molecule integrin antagonist approved for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[1][2][3] Its mechanism of action involves the specific inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), key proteins involved in the inflammatory cascade associated with dry eye disease.[1][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacology of Lifitegrast, tailored for professionals in research and drug development.
Molecular Structure and Identification
Lifitegrast is a tetrahydroisoquinoline derivative.[1][3] Its systematic IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid.[1][2]
Table 1: Molecular Identifiers for Lifitegrast
| Identifier | Value |
| Chemical Formula | C29H24Cl2N2O7S[1][2] |
| Molecular Weight | 615.48 g/mol [1][5] |
| CAS Number | 1025967-78-5[2] |
| PubChem CID | 11965427[2][3] |
| DrugBank ID | DB11611[2] |
| KEGG ID | D10374[5] |
Physicochemical Properties
Lifitegrast is described as a white to off-white powder.[3] Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Lifitegrast
| Property | Value | Source(s) |
| Melting Point | >163°C (decomposition) | [6] |
| Solubility | Soluble in water. Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. | [5][7] |
| pKa (Strongest Acidic) | 3.14 - 3.27 | [1][6] |
| pKa (Strongest Basic) | -1.3 | [1] |
| LogP | 3.96 - 4.7 | [1][8] |
Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast exerts its therapeutic effect by acting as a direct competitive antagonist of the LFA-1/ICAM-1 interaction.[4][9] LFA-1 is an integrin expressed on the surface of leukocytes, including T-lymphocytes, while ICAM-1 is an adhesion molecule that is overexpressed on endothelial and epithelial cells in inflammatory conditions like dry eye disease.[1][9] The binding of LFA-1 to ICAM-1 is a critical step in the immunological synapse, which leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][9] By blocking this interaction, Lifitegrast effectively dampens the inflammatory response on the ocular surface.
The downstream signaling cascade following LFA-1 engagement involves the activation of the Erk1/2 MAPK pathway, which is crucial for T-cell activation.[1] Lifitegrast's inhibition of the LFA-1/ICAM-1 binding prevents this downstream signaling, thereby reducing T-cell-mediated inflammation.
Figure 1. Lifitegrast's inhibition of the LFA-1/ICAM-1 signaling pathway.
Experimental Protocols
Representative Synthesis of Lifitegrast
A practical and scalable synthesis of Lifitegrast has been developed that avoids the use of protecting groups.[3] The following is a representative multi-step synthesis:
-
Amide Coupling: An initial amide coupling is performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole monohydrate (HOBt).[3]
-
Chiral Amide Formation: The second step involves another amide formation with a chiral amino acid, which introduces the stereochemistry to the molecule, leading to the formation of a Lifitegrast dicyclohexylamine salt.[3]
-
Salt Conversion and Purification: The dicyclohexylamine salt is then converted to Lifitegrast using aqueous orthophosphoric acid.[3] The free Lifitegrast is subsequently converted to its sodium salt, extracted into an aqueous phase, and then converted back to the final product by the addition of aqueous hydrochloric acid.[3]
Figure 2. General workflow for a practical synthesis of Lifitegrast.
HPLC Analysis for Purity and Enantiomeric Impurity
High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity and enantiomeric excess of Lifitegrast.
Chiral HPLC for Enantiomeric Purity:
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5.0 μm)
-
Mobile Phase: n-hexane, 2-propanol, and formic acid (500:500:2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 40 °C
Reversed-Phase HPLC for Impurity Profiling:
-
Column: SunFire C18 (250 × 4.6 mm i.d., 5μm)
-
Mobile Phase: Methanol, acetonitrile, and water (20:60:20, v/v), with pH adjusted to 2.27 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
Figure 3. General workflow for HPLC analysis of Lifitegrast.
LFA-1/ICAM-1 Binding Affinity Assay (Jurkat Cell Adhesion Assay)
This cell-based assay is used to determine the potency of Lifitegrast in inhibiting the interaction between LFA-1 and ICAM-1. The half-maximal inhibitory concentration (IC50) can be determined from this assay.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Culture: Jurkat T-cells, which endogenously express LFA-1, are cultured and labeled with a fluorescent dye (e.g., Calcein AM).
-
Incubation: Labeled Jurkat cells are pre-incubated with varying concentrations of Lifitegrast.
-
Adhesion: The cell-compound mixture is then added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Detection: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the Lifitegrast concentration to determine the IC50 value.
Cytokine Release Assay
To assess the functional consequence of LFA-1/ICAM-1 blockade, the inhibition of cytokine release from activated T-cells can be measured.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of Lifitegrast.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of various pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) in the supernatant is quantified using a multiplex immunoassay, such as a Luminex-based assay or ELISA.
-
Data Analysis: The cytokine concentrations are plotted against the Lifitegrast concentration to determine the inhibitory effect.
Conclusion
Lifitegrast is a well-characterized small molecule with a specific mechanism of action targeting the LFA-1/ICAM-1 interaction. Its chemical and physical properties are well-defined, and robust analytical methods for its characterization are established. The detailed understanding of its pharmacology and the availability of established experimental protocols make it a valuable tool for researchers in the fields of immunology, ophthalmology, and drug development. This guide provides a comprehensive technical overview to support further research and development efforts related to Lifitegrast and its therapeutic applications.
References
- 1. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for preparing compound Lifitegrast - Eureka | Patsnap [eureka.patsnap.com]
- 3. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. WO2019186520A1 - A process for the preparation of lifitegrast - Google Patents [patents.google.com]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
The Pharmacodynamics of Lifitegrast in Ocular Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a prevalent and multifactorial disorder of the ocular surface, characterized by a loss of tear film homeostasis. A key factor in the pathology of DED is a cycle of chronic inflammation on the ocular surface and in the associated glands.[1] Lifitegrast is a novel therapeutic agent specifically designed to target the inflammatory processes underlying DED. This technical guide provides an in-depth exploration of the pharmacodynamics of lifitegrast, its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: LFA-1/ICAM-1 Antagonism
Lifitegrast functions as a direct competitive antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2]
-
LFA-1: An integrin protein expressed on the surface of leukocytes, including T-lymphocytes.[3][4]
-
ICAM-1: A cell surface glycoprotein belonging to the immunoglobulin superfamily. Its expression is upregulated on vascular endothelial cells and antigen-presenting cells in corneal and conjunctival tissues during inflammation.[2][3]
The binding of LFA-1 to ICAM-1 is a critical step in the inflammatory cascade. This interaction facilitates the adhesion of T-cells to the vascular endothelium, their subsequent migration into ocular tissues, and the formation of an immunological synapse with antigen-presenting cells.[5][6] This synapse is essential for T-cell activation, proliferation, and the release of pro-inflammatory cytokines, which perpetuates the inflammatory cycle in DED.[5][7]
Lifitegrast is designed to mimic the binding epitope of ICAM-1, acting as a molecular decoy that binds to LFA-1 on T-cells.[7] This competitive inhibition prevents LFA-1 from binding to ICAM-1, thereby disrupting T-cell adhesion, migration, and activation.[6][8] The ultimate pharmacodynamic effect is a reduction in the inflammatory cell infiltrate and cytokine levels on the ocular surface, helping to alleviate both the signs and symptoms of DED.[8][9]
Signaling Pathways and Cellular Events
The therapeutic action of lifitegrast is centered on the disruption of the LFA-1/ICAM-1 signaling axis, which consequently modulates downstream inflammatory pathways.
Recent studies in murine models suggest that the mechanism of lifitegrast extends beyond the ocular surface. Topical administration has been shown to suppress the production of pro-inflammatory markers like interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the draining lymph nodes.[10] This indicates that lifitegrast may also inhibit the initial T-cell priming and activation phase (the afferent arm of the immune response), in addition to blocking the recruitment of activated T-cells to the eye (the efferent arm).[4][10]
Quantitative Pharmacodynamic Data
The potency and effects of lifitegrast have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency of Lifitegrast
| Parameter | Cell Line / System | IC50 / EC50 Value | Reference(s) |
| T-Cell Adhesion Inhibition (IC50) | Jurkat T-cells to ICAM-1 | 2.98 - 3 nM | [7][11] |
| HuT 78 T-cells to ICAM-1 | 9 nM | [12] | |
| Cytokine Release Inhibition (EC50) | Activated Peripheral Blood Mononuclear Cells (PBMCs) | ||
| Interferon-γ (IFN-γ) | 0.0016 µM | [12] | |
| Interleukin-1β (IL-1β) | 0.36 µM | [12] | |
| Tumor Necrosis Factor-α (TNF-α) | 0.076 µM | [12] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Key Clinical Efficacy Endpoints (Phase III Trials)
| Endpoint | Trial | Result (Lifitegrast vs. Placebo) | p-value | Reference(s) |
| Eye Dryness Score (EDS) Change from Baseline | OPUS-2 | Statistically significant improvement | <0.0001 | [13] |
| OPUS-3 | Statistically significant improvement | 0.0007 | [14] | |
| Inferior Corneal Staining Score (ICSS) Change from Baseline | OPUS-1 | Statistically significant improvement | 0.0007 | [13] |
| OPUS-2 | Did not meet co-primary endpoint | 0.6186 | [13] | |
| OPUS-3 | Statistically significant improvement | <0.0001 | [15] |
Experimental Protocols
The characterization of lifitegrast's pharmacodynamics relies on specific, validated experimental assays.
T-Cell Adhesion Assay (Static)
This in vitro assay quantifies the ability of lifitegrast to inhibit the binding of T-cells to ICAM-1.
Methodology:
-
Plate Coating: 96-well microplates are coated with a solution of recombinant human ICAM-1 and incubated to allow for protein adsorption to the well surface. Control wells are treated with a blocking solution (e.g., Bovine Serum Albumin) alone.[16]
-
Cell Preparation: A T-cell line (e.g., Jurkat) is cultured and labeled with a fluorescent dye, such as Calcein-AM, for later quantification.[16]
-
Drug Incubation: The fluorescently labeled T-cells are pre-incubated with varying concentrations of lifitegrast or a vehicle control.
-
Adhesion Step: The T-cell suspensions are added to the ICAM-1-coated wells and incubated, allowing for cell adhesion to occur.
-
Washing: Non-adherent cells are removed by a series of gentle, standardized washing steps.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader. The intensity of the fluorescence is directly proportional to the number of bound cells.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each lifitegrast concentration relative to the vehicle control. These data are then used to determine the IC50 value.
Cytokine Release Assay
This assay measures the effect of lifitegrast on the secretion of inflammatory cytokines from activated immune cells.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Stimulation: PBMCs are cultured in the presence of a T-cell stimulant (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce activation and cytokine production.
-
Drug Treatment: The stimulated cells are concurrently treated with various concentrations of lifitegrast or a vehicle control.
-
Incubation: The cell cultures are incubated for a defined period (e.g., 24-72 hours) to allow for cytokine secretion into the supernatant.
-
Supernatant Collection: The cell culture plates are centrifuged, and the supernatant, containing the secreted cytokines, is carefully collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) in the supernatant is measured using a multiplex immunoassay, such as a Luminex bead-based assay or ELISA.[17][18]
-
Data Analysis: The level of cytokine inhibition is determined for each lifitegrast concentration compared to the stimulated control, allowing for the calculation of EC50 values.
Logical Framework: From Molecular Action to Clinical Outcome
The pharmacodynamic profile of lifitegrast translates into clinical efficacy through a clear, logical progression of effects.
Conclusion
Lifitegrast demonstrates a targeted pharmacodynamic profile, acting as a potent antagonist of the LFA-1/ICAM-1 interaction. This mechanism directly inhibits key steps in the T-cell mediated inflammatory cascade that drives the pathology of dry eye disease. By reducing T-cell migration, activation, and subsequent cytokine release, lifitegrast effectively diminishes ocular surface inflammation. The quantitative data from both preclinical and clinical studies support this mechanism, validating LFA-1/ICAM-1 as a critical therapeutic target in ocular inflammatory conditions. This in-depth understanding of its pharmacodynamics is crucial for the continued development and optimal clinical application of lifitegrast and similar targeted immunomodulatory therapies.
References
- 1. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 9. accessh.org [accessh.org]
- 10. optometrytimes.com [optometrytimes.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Shire plc's New Eye Drug, Lifitegrast, Disappoints In Pivotal Trial - BioSpace [biospace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficacy of Lifitegrast Ophthalmic Solution, 5.0%, in Patients With Moderate to Severe Dry Eye Disease: A Post Hoc Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
The Role of Integrin Antagonists in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of integrin antagonists in preclinical models of autoimmune diseases. Integrins, a family of heterodimeric cell surface receptors, are pivotal in mediating cell adhesion, migration, and signaling, processes that are central to the pathogenesis of autoimmune disorders. By blocking these interactions, integrin antagonists represent a promising therapeutic strategy. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this field.
Introduction to Integrins in Autoimmunity
Integrins are transmembrane receptors composed of α and β subunits that facilitate cell-cell and cell-extracellular matrix (ECM) interactions.[1] In the immune system, they are crucial for leukocyte trafficking, immune synapse formation, and effector functions.[2] The activation of integrins is a dynamic process, regulated by "inside-out" and "outside-in" signaling, which allows for rapid responses to environmental cues.[2][3] Dysregulation of integrin function can lead to inappropriate immune cell accumulation and activation in tissues, contributing to the pathology of various autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1]
Integrin antagonists, which can be monoclonal antibodies or small molecules, work by blocking the binding of integrins to their ligands, thereby interfering with the inflammatory cascade.[4] This guide will focus on the effects of these antagonists in established animal models of autoimmune diseases.
Integrin Signaling Pathways
Integrin signaling is a complex process that can be broadly divided into inside-out and outside-in signaling. A simplified representation of the inside-out signaling pathway leading to integrin activation in T-cells is depicted below.
Autoimmune Disease Models and the Efficacy of Integrin Antagonists
This section details the most commonly used animal models for multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, and presents quantitative data on the efficacy of various integrin antagonists.
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for multiple sclerosis, characterized by inflammatory cell infiltration into the central nervous system (CNS), leading to demyelination and paralysis.[5]
| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |
| Natalizumab | α4β1 Integrin | C57BL/6 Mice | Clinical Score (0-5 scale) | Significant reduction in mean clinical score compared to control IgG-treated mice. | [6] |
| CNS Infiltration | Significant reduction in inflammatory cell infiltration in the spinal cord. | [4][6] | |||
| MMP-9 Expression (% area) | Peak Phase: Reduced from ~1.8% to ~0.6%Chronic Phase: Reduced from ~1.5% to ~0.5% | [5] | |||
| TIMP-1 Expression (% area) | Peak Phase: Increased from ~1.2% to ~2.0%Chronic Phase: Increased from ~1.0% to ~1.8% | [5] | |||
| BIO-1211 | α4β1 Integrin | EAE Mouse Model | Disease Severity Score | Prophylactic treatment significantly delayed the onset and reduced the severity of clinical signs. | [7] |
| Visabron c(4-4) | α4β1/α9β1 Integrin | C57bl/6 Mice | Neurological Score (0-5 scale) | Prophylactic treatment significantly reduced the mean neurological score throughout the 35-day study period compared to the vehicle control. | [8] |
EAE Induction (MOG35-55 in C57BL/6 Mice) [9][10]
-
Immunization (Day 0): Emulsify myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). Inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and 2): Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later.[9]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using a 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[11]
Natalizumab Administration [6]
-
Dosage: Administer natalizumab at a dose of 5 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer daily starting from the onset of clinical signs.
Assessment of CNS Infiltration by Flow Cytometry [12]
-
Tissue Preparation: Perfuse mice with PBS and isolate spinal cords.
-
Cell Isolation: Mechanically dissociate the tissue and perform a Percoll gradient centrifugation to isolate mononuclear cells.
-
Staining: Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b).
-
Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell populations.[12]
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[13]
| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |
| Anti-LFA-1 mAb | αLβ2 (LFA-1) | Rabbit Model | Joint Swelling | Significant reduction in joint swelling compared to control. | [14] |
| Small Molecule LFA-1 Antagonist | αLβ2 (LFA-1) | Mouse Model | T-cell Adhesion | Reduced adhesion of T-cells to endothelial cells. | [14] |
| T-cell Proliferation | Reduced T-cell proliferation. | [14] | |||
| Cytokine Production | Decreased Th1 cytokine production. | [14] | |||
| Anti-α1 integrin | α1β1 Integrin | Mouse Model | Cartilage Degradation | Reduced cartilage degradation. | [14] |
| Leukocyte Infiltration | Reduced leukocyte infiltration. | [14] |
CIA Induction in DBA/1 Mice [13]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of male DBA/1 mice.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and administer a second intradermal injection.
-
Arthritis Assessment: Monitor mice for signs of arthritis starting from day 21.
Measurement of Paw Swelling [4]
-
Use a plethysmometer or digital calipers to measure the volume or thickness of the hind paws.
-
Take baseline measurements before the onset of arthritis.
-
Measure paw swelling at regular intervals after the booster immunization. The change in paw volume or thickness is an indicator of inflammation.[4]
Histological Assessment of Joint Damage [15]
-
Tissue Processing: Euthanize mice, dissect the paws, and fix them in formalin. Decalcify the tissues and embed in paraffin.
-
Staining: Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O (for cartilage).
-
Scoring: Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-3 or 0-5.[15][16]
Inflammatory Bowel Disease (IBD): Dextran Sodium Sulfate (DSS)-Induced Colitis
DSS-induced colitis is a widely used model for IBD, particularly ulcerative colitis. Ingestion of DSS in drinking water causes damage to the colonic epithelium, leading to inflammation.[17]
| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |
| Vedolizumab | α4β7 Integrin | NOD-SCID-SGM3 Mice (humanized) | Colonoscopy Score | Combination with tacrolimus significantly reduced the score compared to vedolizumab alone or control. | [17] |
| Histology Score | Combination with tacrolimus significantly reduced the score compared to vedolizumab alone or control. | [17] | |||
| CD3+ T-cell Infiltration | Reduced by vedolizumab alone and further reduced with tacrolimus combination. | [17] | |||
| CD68+ Macrophage Infiltration | Reduced by vedolizumab alone and further reduced with tacrolimus combination. | [17] | |||
| Anti-α4β7 mAb | α4β7 Integrin | C57BL/6 Mice | α4β7+ Cells in Colon | Significant increase in α4β7 positive cells in DSS-treated mice at day 9 post-DSS removal. | [18] |
DSS-Induced Colitis [17]
-
DSS Administration: Dissolve DSS (36-50 kDa) in the drinking water at a concentration of 2-5% (w/v). Provide this solution to mice for 5-7 days.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Termination: Euthanize mice at the end of the study period and collect colon tissue for analysis.
Vedolizumab Administration [17]
-
Dosage and Schedule: In a humanized mouse model, vedolizumab was administered at 30 mg/kg three days prior to DSS start, and at 50 mg/kg on day 0 and day 4 of DSS treatment.[17]
-
Route of Administration: Intraperitoneal (i.p.) injection.
Histological Scoring of Colitis [5]
-
Tissue Preparation: Fix the entire colon in formalin and prepare a "Swiss roll" for embedding in paraffin.
-
Staining: Section the tissue and stain with H&E.
-
Scoring: Evaluate the sections based on the following criteria:
-
Inflammation Severity (0-3): 0=none, 1=mild, 2=moderate, 3=severe.
-
Inflammation Extent (0-3): 0=none, 1=mucosa, 2=mucosa and submucosa, 3=transmural.
-
Crypt Damage (0-4): 0=intact crypts, 1=loss of basal one-third, 2=loss of basal two-thirds, 3=entire crypt loss, 4=change in epithelial surface.
-
Percentage of Area Involved: Multiply the sum of the scores by the percentage of the tissue section involved (1=1-25%, 2=26-50%, 3=51-75%, 4=76-100%).
-
Conclusion
Integrin antagonists have demonstrated significant efficacy in a range of preclinical models of autoimmune diseases. By inhibiting leukocyte trafficking and activation, these agents can ameliorate disease severity, reduce tissue damage, and modulate the underlying inflammatory processes. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance novel therapies for autoimmune disorders. Further research into the nuances of integrin signaling and the development of more specific and potent antagonists will continue to be a promising avenue for therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Plethysmometer - Paw Volume & Oedema in mice and rats [ugobasile.com]
- 5. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of natalizumab treatment on metalloproteinases and their inhibitors in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 14. inotiv.com [inotiv.com]
- 15. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. socmucimm.org [socmucimm.org]
Preclinical Evidence for Lifitegrast in T-Cell Mediated Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the role of lifitegrast in mitigating T-cell mediated inflammation, with a primary focus on its application in dry eye disease (DED). Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, represents a targeted therapeutic approach to disrupting the inflammatory cascade that underlies various immune-mediated conditions.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the molecular interactions and experimental workflows.
Core Mechanism of Action: LFA-1/ICAM-1 Antagonism
T-cell activation, migration, and the formation of the immunological synapse are critical events in the inflammatory response.[1][5] These processes are heavily dependent on the interaction between LFA-1, an integrin expressed on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is upregulated on inflamed endothelial and epithelial cells.[2][6][7] Lifitegrast is designed to act as a competitive antagonist, binding to LFA-1 and sterically hindering its interaction with ICAM-1.[2][5][8][9] This blockade disrupts the T-cell mediated inflammatory cascade at multiple points.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of lifitegrast has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Efficacy of Lifitegrast
| Assay Type | Target | Metric | Value | Reference |
| T-Cell Adhesion Assay | Jurkat T-cell binding to ICAM-1 | IC50 | 3 nM | [8][10] |
| T-Cell Adhesion Assay | HuT 78 T-cell adhesion to ICAM-1 | IC50 | 9 nM | [11] |
| Cytokine Release Assay | Inhibition of various cytokines (IFN-γ, TNF-α, IL-1α, IL-1β, IL-2, IL-4, IL-6, MIP-1α) from activated lymphocytes | Inhibition | Levels as low as ~2 nM | [8][10] |
| Cytokine Release Assay | Inhibition of IFN-γ production by stimulated lymphocytes | Inhibition | Significant at 1 µM | [12] |
| Immunological Synapse Formation | Inhibition of IS formation between dendritic cells and T-cells | IC50 (LFA-1) | 1.781 µM | [13] |
| Immunological Synapse Formation | Inhibition of IS formation between dendritic cells and T-cells | IC50 (ICAM-1) | 3.842 µM | [13] |
In Vivo Efficacy of Lifitegrast
| Animal Model | Study Duration | Treatment | Key Finding | Percent Change/Value | p-value | Reference |
| Murine Desiccating Stress Model | 5 days | Lifitegrast (twice daily) | Increased conjunctival goblet cell number | 39% increase | < 0.05 | [3] |
| Murine Desiccating Stress Model | 5 days | Lifitegrast (twice daily) | Increased conjunctival goblet cell area | 22% increase | < 0.05 | [3] |
| Canine Keratoconjunctivitis Sicca | 12 weeks | 1% Lifitegrast (thrice daily) | Increased tear production (Schirmer test) | 3.4 to 5.8 mm | < 0.025 | [3] |
| Murine Allergic Eye Disease Model | 7 days | 5% Lifitegrast (once daily) | Significant inhibition of clinical MGD severity | - | - | [14] |
| Murine Desiccating Stress Model | 10 and 15 days | Lifitegrast (thrice daily) | Reduced corneal fluorescein score | - | < 0.001 | [15] |
| Murine Desiccating Stress Model | 14 days | 10% Lifitegrast + Tocopherol | Decreased conjunctival CD4+IFN-γ+ T-cells | Significant decrease vs. control and 5% Lifitegrast | - | [16] |
Detailed Experimental Protocols
In Vitro Assays
1. Jurkat T-Cell Adhesion to ICAM-1
This assay quantifies the ability of lifitegrast to inhibit the binding of T-cells to ICAM-1.
-
Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1-Fc (0.5 µ g/well ) overnight at 4°C.
-
Cell Treatment: Jurkat cells are pre-incubated with varying concentrations of lifitegrast or vehicle control for 30 minutes at 37°C.
-
Adhesion: 2 x 10^5 treated Jurkat cells are added to each ICAM-1-coated well and incubated for 30 minutes at 37°C to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with Hank's Balanced Salt Solution (HBSS).
-
Quantification: The number of adherent cells is determined by microscopy or by labeling cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence intensity. The IC50 value is calculated as the concentration of lifitegrast that inhibits 50% of T-cell binding.[8][10]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Protocol to examine immune subpopulations in murine conjunctiva and lacrimal gland using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Increasing LFA-1 Expression Enhances Immune Synapse Architecture and T Cell Receptor Signaling in Jurkat E6.1 Cells [frontiersin.org]
- 5. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sartorius.com [sartorius.com]
- 9. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 10. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Lifitegrast Sodium: An In Vitro Technical Guide to Cytokine Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction.[1][2] This interaction is a cornerstone of T-cell mediated inflammation, crucial for the adhesion, migration, and activation of T-cells, which culminates in the release of pro-inflammatory cytokines.[3][4][5] In vitro studies have conclusively demonstrated that lifitegrast potently blocks this pathway, leading to a significant, broad-spectrum reduction in the secretion of key cytokines implicated in inflammatory diseases. This technical guide summarizes the quantitative data on lifitegrast's in vitro efficacy, details relevant experimental protocols, and provides visual diagrams of the core biological and experimental pathways.
Introduction to Lifitegrast's Mechanism of Action
T-cell activation is a critical event in the inflammatory cascade. It requires a complex interaction between a T-cell and an antigen-presenting cell (APC), such as a dendritic cell. This interaction is stabilized by the formation of an "immunological synapse," a highly organized structure at the cell-cell interface.[3][6] The binding of LFA-1 on the T-cell surface to ICAM-1 on the APC surface is essential for the formation and stability of this synapse.[3][5] This adhesion allows for the effective engagement of the T-cell receptor (TCR) with the major histocompatibility complex (MHC) on the APC, triggering downstream signaling that results in T-cell proliferation, activation, and cytokine release.[2][3][6]
Lifitegrast is engineered to act as a molecular decoy, competitively binding to LFA-1 and physically obstructing its interaction with ICAM-1.[1][3][4] By preventing this initial adhesion step, lifitegrast effectively inhibits the entire downstream inflammatory cascade.[1][7]
Signaling Pathway and Point of Inhibition
The LFA-1/ICAM-1 signaling pathway is a critical co-stimulatory checkpoint in the immune response. Its blockade by lifitegrast prevents the necessary cell-to-cell adhesion required for a robust T-cell response, thereby inhibiting the release of inflammatory mediators.
Quantitative Data on In Vitro Efficacy
In vitro assays have established the high potency of lifitegrast in inhibiting key T-cell functions. The data demonstrates that lifitegrast acts at nanomolar concentrations to disrupt T-cell adhesion and subsequent cytokine release.
Table 1: Potency of Lifitegrast in T-Cell Functional Assays
| Assay | Metric | Result | Cell Model | Reference |
|---|---|---|---|---|
| T-Cell Binding | IC₅₀ | 3 nM | Jurkat Cells | [3] |
| Cytokine Release Inhibition | Effective Concentration | As low as ~2 nM | Activated Lymphocytes | [3] |
| IFN-γ Production Inhibition | Effective Concentration | 1 µM (significant inhibition) | Stimulated Lymphocytes | [8] |
| Immunological Synapse Formation Inhibition | Effective Concentration | >100 nM | T-cells & APCs |[3] |
Table 2: Summary of Pro-Inflammatory Cytokines Inhibited by Lifitegrast In Vitro
| Cytokine | Category | Implication in Inflammation | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Th1 Cytokine | T-cell and macrophage activation | [3][5][7][8] |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Systemic inflammation, apoptosis | [3][5][7] |
| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Chemokine | Leukocyte recruitment | [3][5] |
| Interleukin-1 alpha (IL-1α) | Pro-inflammatory | Fever, inflammation | [3][5] |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory | Fever, inflammation | [3][5][9] |
| Interleukin-2 (IL-2) | T-Cell Growth Factor | T-cell proliferation | [3][5] |
| Interleukin-4 (IL-4) | Th2 Cytokine | B-cell activation, allergic response | [3][5][10] |
| Interleukin-6 (IL-6) | Pro-inflammatory | Acute phase response, B-cell differentiation |[3][5] |
Experimental Protocols
The following sections describe representative methodologies for the key in vitro experiments used to characterize the activity of lifitegrast.
T-Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the binding of T-cells to plates coated with ICAM-1.
-
Cell Line: Jurkat T-cells, a human immortalized line of T lymphocytes.[3][11]
-
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Labeling: Jurkat cells are labeled with a fluorescent dye (e.g., Calcein-AM) for later quantification.
-
Compound Incubation: Serial dilutions of lifitegrast (or vehicle control) are prepared in assay medium.
-
Adhesion: Labeled Jurkat cells are pre-incubated with the lifitegrast dilutions or control for 30 minutes. The cell suspensions are then added to the ICAM-1 coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader.
-
Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[12][13]
-
Cytokine Release Assay
This assay measures the effect of lifitegrast on the secretion of cytokines from activated immune cells.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation.[2][14]
-
Protocol:
-
Cell Plating: PBMCs are seeded in 96-well culture plates.
-
Compound Addition: Lifitegrast is added to the wells at various concentrations. A vehicle control is also included.
-
Stimulation: Cells are activated with a stimulant, such as Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies, to induce T-cell activation and cytokine production.[14] Unstimulated controls are also maintained.
-
Incubation: Plates are incubated for 24-72 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected from each well.
-
Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Analysis: The levels of cytokines in lifitegrast-treated wells are compared to the stimulated vehicle control to determine the extent of inhibition.
-
Immunological Synapse Formation Assay
This assay visually assesses the ability of lifitegrast to prevent or disrupt the formation of the immunological synapse between T-cells and APCs.
-
Cell Models: Co-culture of dendritic cells (DCs) and autologous CD3+ T-cells, or cell lines such as Raji cells (as APCs) and Jurkat cells (as T-cells).[11][14]
-
Protocol:
-
Cell Labeling: One cell type (e.g., APCs) is labeled to express a fluorescently tagged ICAM-1, while the other (T-cells) is labeled with a different fluorescent marker for identification.[11]
-
Co-culture and Treatment:
-
Imaging: The cell interactions are visualized over time using confocal microscopy or live-cell imaging.[11][14]
-
Analysis: The formation of an immunological synapse is identified by the characteristic clustering of ICAM-1 at the cell-cell junction. The percentage of interacting cells or the ratio of DCs to T-cells in conjugates is quantified. Lifitegrast's efficacy is determined by a decrease in the percentage of interacting cells and a disruption of ICAM-1 clustering.[14]
-
Discussion and Implications
The in vitro data robustly supports the mechanism of action of lifitegrast as a potent and specific inhibitor of the LFA-1/ICAM-1 interaction. The low nanomolar concentrations required to inhibit T-cell binding and cytokine release highlight its efficiency. The broad-spectrum inhibition of key pro-inflammatory cytokines, including IFN-γ and TNF-α, provides a clear molecular basis for its anti-inflammatory effects observed in clinical settings for diseases like dry eye.[7][9]
For researchers, these findings validate the LFA-1/ICAM-1 axis as a high-value target for anti-inflammatory drug development. The detailed protocols provide a framework for screening and characterizing other potential LFA-1 antagonists. For drug development professionals, the consistent and potent in vitro activity of lifitegrast serves as a benchmark for efficacy in preclinical models of T-cell mediated inflammation.
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Lifitegrast's Impact on Immunological Synapse Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifitegrast is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease (DED). Its mechanism of action centers on the disruption of the immunological synapse, a critical interface for T-cell activation and propagation of inflammatory responses. This technical guide provides an in-depth analysis of Lifitegrast's core mechanism, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the associated signaling pathways and experimental workflows. Lifitegrast binds to Lymphocyte Function-Associated Antigen-1 (LFA-1), a cell surface protein on T-cells, and competitively blocks its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This inhibition prevents the formation of a stable immunological synapse between T-cells and antigen-presenting cells (APCs), thereby attenuating T-cell activation, proliferation, and the release of pro-inflammatory cytokines that are central to the pathophysiology of DED and other inflammatory conditions.[2][4][5]
Quantitative Data on Lifitegrast's Bioactivity
The following tables summarize the key in vitro bioactivity data for Lifitegrast, demonstrating its potency in inhibiting the LFA-1/ICAM-1 interaction and subsequent inflammatory sequelae.
| Parameter | Cell Line | Value | Reference |
| IC50 (T-cell adhesion to ICAM-1) | Jurkat T-cells | 2.98 nM | [6] |
| HuT 78 T-cells | 9 nM | [6] | |
| Binding Affinity (Kd) for LFA-1 | - | 3 nM | [7] |
Table 1: Lifitegrast's Potency in T-cell Adhesion and LFA-1 Binding. This table presents the half-maximal inhibitory concentration (IC50) of Lifitegrast in preventing T-cell adhesion to ICAM-1 and its binding affinity (Kd) to LFA-1.
| Cytokine | EC50 | Reference |
| Interferon-γ (IFN-γ) | 0.0016 µM | [6] |
| Interleukin-1β (IL-1β) | 0.36 µM | [6] |
| Tumor Necrosis Factor-α (TNF-α) | 0.076 µM | [6] |
Table 2: Lifitegrast's Half-Maximal Effective Concentration (EC50) for Cytokine Release Inhibition. This table details the EC50 values of Lifitegrast for the inhibition of key pro-inflammatory cytokines from activated peripheral blood mononuclear cells (PBMCs).
Core Mechanism of Action: Disrupting the Immunological Synapse
The therapeutic effect of Lifitegrast is rooted in its ability to competitively antagonize the LFA-1/ICAM-1 interaction, a cornerstone of the immunological synapse.[5] In inflammatory conditions such as DED, the expression of ICAM-1 is upregulated on the ocular surface and on APCs.[8] This increased expression facilitates the recruitment and activation of T-cells.[2]
The binding of LFA-1 on T-cells to ICAM-1 on APCs is a critical co-stimulatory signal that, along with the T-cell receptor (TCR) engaging with the major histocompatibility complex (MHC) on the APC, leads to the formation of a stable immunological synapse.[9] This structured interface orchestrates the signaling cascade required for T-cell activation, proliferation, and the directed release of pro-inflammatory cytokines.[4]
Lifitegrast, by binding to the I-domain of the CD11a subunit of LFA-1, acts as a molecular mimic of ICAM-1, thereby physically obstructing the LFA-1/ICAM-1 interaction.[10] This disruption prevents the formation of a mature and stable immunological synapse, leading to a downstream reduction in T-cell-mediated inflammation.[2]
Figure 1. T-Cell activation pathway and the inhibitory action of Lifitegrast.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of Lifitegrast on T-cell function and immunological synapse formation.
T-Cell Adhesion to ICAM-1 Inhibition Assay
This assay quantifies the ability of Lifitegrast to inhibit the adhesion of T-cells to ICAM-1.
Materials:
-
Jurkat T-cells (or other suitable T-cell line, e.g., HuT 78)
-
Recombinant human ICAM-1/Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Lifitegrast (at various concentrations)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with 0.5 µ g/well of recombinant human ICAM-1/Fc in PBS overnight at 4°C.
-
Blocking: Wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Label Jurkat T-cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Inhibition: Pre-incubate the labeled Jurkat T-cells with varying concentrations of Lifitegrast or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the cell suspension (containing 2 x 10^5 cells) to each ICAM-1-coated well. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of adhesion for each Lifitegrast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the T-cell adhesion inhibition assay.
Immunological Synapse Formation Visualization by Immunofluorescence
This protocol allows for the direct visualization of the immunological synapse and the impact of Lifitegrast on its formation.
Materials:
-
Raji B-cells (APCs)
-
Jurkat T-cells
-
Staphylococcal enterotoxin B (SEB) or other superantigen
-
Poly-L-lysine or Fibronectin coated coverslips or chamber slides
-
Primary antibodies: anti-LFA-1, anti-ICAM-1, anti-CD3 (TCR marker)
-
Fluorescently-labeled secondary antibodies
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
APC Preparation: Adhere Raji B-cells to poly-L-lysine or fibronectin-coated coverslips. Pulse the adhered Raji cells with SEB (1 µg/mL) for 30 minutes at 37°C to load them with superantigen. Wash to remove excess SEB.
-
T-Cell Treatment: Pre-incubate Jurkat T-cells with Lifitegrast (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.
-
Co-culture and Synapse Formation: Add the pre-treated Jurkat T-cells to the SEB-pulsed Raji cells and co-culture for 15-30 minutes at 37°C to allow for immunological synapse formation.
-
Fixation: Gently fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Staining: Wash with PBS, then permeabilize the cells if staining for intracellular proteins. Block with 5% BSA in PBS. Incubate with primary antibodies (e.g., anti-LFA-1 and anti-CD3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash, counterstain nuclei with DAPI, and mount the coverslips. Image the cells using a confocal microscope, acquiring z-stacks to visualize the three-dimensional structure of the synapse.
-
Analysis: Analyze the images for the co-localization of LFA-1 and CD3 at the T-cell/APC interface. Quantify the percentage of T-cells forming a synapse in the presence and absence of Lifitegrast.
Figure 3. Key interactions within the immunological synapse and the point of Lifitegrast intervention.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of Lifitegrast on the production of pro-inflammatory cytokines by activated human PBMCs.
Materials:
-
Human PBMCs isolated from healthy donors
-
Anti-CD3 and anti-CD28 antibodies
-
96-well cell culture plates
-
RPMI-1640 medium supplemented with 10% FBS
-
Lifitegrast (at various concentrations)
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-1β)
-
Cell culture incubator
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI medium. Add the cells (e.g., 2 x 10^5 cells/well) to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Lifitegrast Addition: Immediately add varying concentrations of Lifitegrast or vehicle control to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IFN-γ, TNF-α, IL-1β) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the Lifitegrast concentrations to generate dose-response curves and determine the EC50 values for the inhibition of each cytokine.
Conclusion
Lifitegrast exerts its therapeutic effect by directly targeting the LFA-1/ICAM-1 interaction, a critical step in the formation of the immunological synapse. By competitively inhibiting this binding, Lifitegrast effectively disrupts T-cell activation, adhesion, and the subsequent release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the immunomodulatory properties of Lifitegrast and similar LFA-1 antagonists. Understanding the precise molecular interactions and having robust methodologies for their assessment are crucial for the continued development of targeted therapies for a range of inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An Engineered Contact Lens for Passive and Sustained Release of Lifitegrast, an Anti-Dry Eye Syndrome Drug | bioRxiv [biorxiv.org]
- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Lifitegrast in Human Corneal Epithelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lifitegrast in in-vitro studies involving human corneal epithelial cells (HCECs). The protocols outlined below detail methods for evaluating the effects of Lifitegrast on cell viability, inflammatory marker expression, and cytokine release.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of cells, including corneal epithelial cells.[1][2] This interaction is a key step in the inflammatory cascade associated with dry eye disease.[2] By inhibiting this binding, Lifitegrast can reduce T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines.[3] In the context of human corneal epithelial cell culture, Lifitegrast serves as a valuable tool to investigate the cellular and molecular mechanisms of ocular surface inflammation and to evaluate the direct effects of LFA-1/ICAM-1 pathway inhibition on epithelial cell biology.
Data Presentation
The following tables summarize the quantitative effects of Lifitegrast on human corneal epithelial cells and related immune cells.
Table 1: Effect of Lifitegrast on Human Corneal Epithelial Cell Viability
| Lifitegrast Concentration | Exposure Time | Cell Viability (% of Control) | Cell Type | Reference |
| 5% | 4 hours | Decreased by 10% | Primary HCECs | [4] |
| 5% | 1 hour | Decreased by 1% | Immortalized HCECs | [4] |
Table 2: Dose-Dependent Inhibition of Cytokine Secretion by Lifitegrast in Activated Lymphocytes *
| Lifitegrast Concentration | IL-1α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 0.001 µM | ~20% | ~15% | ~10% | ~25% |
| 0.01 µM | ~40% | ~35% | ~30% | ~50% |
| 0.1 µM | ~70% | ~65% | ~60% | ~80% |
| 1 µM | ~90% | ~85% | ~85% | ~95% |
Signaling Pathway and Experimental Workflow
LFA-1/ICAM-1 Signaling Pathway
References
Application Notes and Protocols for Lifitegrast in Animal Models of Sjögren's Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of lifitegrast in preclinical animal models of Sjögren's syndrome. The following sections detail the rationale for its use, a summary of relevant dosage information from related studies, detailed experimental protocols for inducing the disease and subsequent treatment, and a visualization of the targeted signaling pathway.
Introduction
Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the lacrimal and salivary glands, leading to dry eye (keratoconjunctivitis sicca) and dry mouth (xerostomia).[1] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[2][3] It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on inflamed tissues in dry eye disease.[2][4][5] This interaction is a key step in T-cell activation, migration, and the formation of an immunological synapse that perpetuates the inflammatory cycle.[4][5][6] By inhibiting this pathway, lifitegrast reduces T-cell mediated inflammation.[4][7] While clinically approved for dry eye disease in humans, its potential in Sjögren's syndrome warrants further investigation in relevant animal models.
Data Presentation: Lifitegrast Dosage and Administration
While specific studies on lifitegrast dosage in Sjögren's syndrome animal models are not widely published, data from clinical trials in humans and studies in other animal models for dry eye disease provide a strong basis for determining an appropriate dosage range.
| Species | Condition | Lifitegrast Concentration | Dosing Regimen | Route of Administration | Reference |
| Human | Dry Eye Disease | 5% Ophthalmic Solution | 1 drop in each eye twice daily | Topical Ocular | [2][8][9] |
| Dog | Idiopathic Keratoconjunctivitis Sicca | 1% Ophthalmic Solution | Three times a day for 12 weeks | Topical Ocular | [6] |
| Rabbit | Ocular Distribution Study | 5% Ophthalmic Solution | Single topical ocular dose per eye twice daily for 5 days | Topical Ocular | [10] |
| Mouse | Proposed Sjögren's Syndrome Model | 1% - 5% Ophthalmic Solution | 1-2 drops in each eye twice daily | Topical Ocular | N/A |
Experimental Protocols
This section outlines a detailed methodology for inducing a Sjögren's syndrome-like disease in mice and a subsequent treatment protocol with lifitegrast.
I. Induction of Experimental Sjögren's Syndrome in C57BL/6 Mice
This protocol is based on the induction of an experimental Sjögren's syndrome model by immunization with submandibular gland (SG) proteins.[11]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Submandibular glands from healthy C57BL/6 mice
-
Phosphate-buffered saline (PBS)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
-
Homogenizer
-
Centrifuge
Procedure:
-
Preparation of Submandibular Gland Antigen:
-
Aseptically dissect submandibular glands from healthy C57BL/6 mice.
-
Homogenize the glands in cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Store the SG protein solution at -80°C until use.
-
-
Immunization:
-
Emulsify the SG protein solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 2 mg/mL.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail and at two additional sites on the back of each mouse on day 0.
-
Repeat the immunization on days 7 and 14.[11]
-
II. Lifitegrast Treatment Protocol
Materials:
-
Lifitegrast ophthalmic solution (1% or 5%)
-
Micropipette
Procedure:
-
Treatment Initiation: Begin lifitegrast treatment 4 weeks post-initial immunization, once signs of Sjögren's syndrome-like disease are expected to develop.
-
Animal Groups:
-
Group 1 (Control): Sjögren's syndrome-induced mice receiving vehicle control (placebo eye drops) twice daily.
-
Group 2 (Treatment): Sjögren's syndrome-induced mice receiving lifitegrast ophthalmic solution (e.g., 5%) twice daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Instill one drop (approximately 5-10 µL) of the assigned solution into each eye.
-
Administer the treatment twice daily, approximately 12 hours apart.
-
-
Monitoring and Efficacy Assessment: Monitor the animals for the duration of the study (e.g., 8-12 weeks of treatment).
III. Efficacy Assessment Protocols
1. Salivary Gland Function:
-
Procedure:
-
Fast mice for at least 4 hours.
-
Anesthetize the mice and place them on a warming pad.
-
Inject pilocarpine hydrochloride (a saliva-inducing agent) intraperitoneally.
-
Collect saliva from the oral cavity for a fixed period (e.g., 15 minutes) using a pre-weighed cotton ball or micropipette.
-
Determine the saliva volume by weight difference.[12]
-
2. Tear Production (Schirmer's Test):
-
Procedure:
-
Without anesthesia, gently restrain the mouse.
-
Place a sterile Schirmer strip in the lower conjunctival sac of one eye.
-
After a set time (e.g., 5 minutes), remove the strip and measure the length of the wetted area in millimeters.
-
3. Histopathological Analysis of Lacrimal and Salivary Glands:
-
Procedure:
-
At the end of the study, euthanize the mice and carefully dissect the lacrimal and salivary glands.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the extent of lymphocytic infiltration.
-
4. Analysis of Inflammatory Markers:
-
Procedure:
-
Collect tear fluid and/or gland tissue homogenates.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines using ELISA or multiplex assays.
-
Mandatory Visualizations
Signaling Pathway of Lifitegrast
Caption: Lifitegrast blocks the LFA-1 and ICAM-1 interaction, inhibiting T-cell activation.
Experimental Workflow
Caption: Workflow for Sjögren's syndrome induction, treatment, and efficacy assessment.
References
- 1. Frontiers | Recent Advances in Mouse Models of Sjögren's Syndrome [frontiersin.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Dry eye syndrome: developments and lifitegrast in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. orpdl.org [orpdl.org]
- 9. drugs.com [drugs.com]
- 10. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Sjögren's Syndrome Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocols for Experimental Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Lifitegrast Sodium Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that functions by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1).[1][2][3] This inhibition disrupts the T-cell mediated inflammatory cascade, making Lifitegrast a key compound in the study and treatment of inflammatory conditions, particularly dry eye disease.[1][4][5][6] Proper preparation of Lifitegrast sodium solutions is critical for obtaining accurate and reproducible results in a laboratory setting. This document provides detailed application notes and protocols for the preparation of this compound solutions for various in vitro and in vivo research applications.
Chemical and Physical Properties
This compound is the sodium salt of Lifitegrast. It is a white to off-white powder that is soluble in water.[7] The commercially available ophthalmic solution, Xiidra®, is a 5% (50 mg/mL) sterile, isotonic solution with a pH of 7.0-8.0 and an osmolality of 200-330 mOsmol/kg.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₃Cl₂N₂O₇S • Na | |
| Molecular Weight | 637.5 g/mol | [9] |
| Appearance | White to off-white powder | |
| Water Solubility | Soluble | [2][7] |
| DMSO Solubility | Soluble | [9] |
| Acetonitrile Solubility | Slightly soluble | [9] |
Signaling Pathway of Lifitegrast
Lifitegrast targets the interaction between LFA-1 on T-cells and ICAM-1, which is often overexpressed on inflamed corneal and conjunctival tissues.[2][7] This binding is a crucial step in the formation of an immunological synapse, leading to T-cell activation, proliferation, and migration to inflammatory sites.[2][3] By blocking this interaction, Lifitegrast reduces the recruitment of T-cells and the subsequent release of inflammatory cytokines.[4][10][11]
Caption: Lifitegrast's mechanism of action.
Preparation of this compound Solutions
The following protocols are intended for research purposes only. All preparations should be conducted in a sterile environment using appropriate personal protective equipment.
Stock Solution Preparation
For most in vitro cell-based assays, a concentrated stock solution is prepared in a suitable solvent and then diluted to the final working concentration in cell culture media.
Table 2: Recommended Solvents and Storage for this compound Stock Solutions
| Solvent | Maximum Concentration | Storage Temperature | Shelf Life |
| DMSO | 100 mg/mL (162.47 mM) | -20°C / -80°C | 1 month / 6 months |
| Water (for sodium salt) | Soluble, concentration dependent on desired pH and tonicity | 2-8°C (short-term) / -20°C (long-term) | Freshly prepared recommended |
Protocol 3.1.1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of 100 mM solution, use 63.75 mg.
-
Add the appropriate volume of DMSO to the vial containing the this compound.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[12]
-
Working Solution Preparation for In Vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol 3.2.1: Preparation of a 1 µM this compound Working Solution
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw a vial of the 100 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration of 1 µM. For example, add 1 µL of the 100 mM stock solution to 100 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion.
-
Use the freshly prepared working solution for your cell-based assay. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
T-Cell Adhesion Assay
This assay measures the ability of Lifitegrast to inhibit the adhesion of T-cells (e.g., Jurkat cells) to ICAM-1.
Protocol 4.1.1: Jurkat Cell Adhesion Assay
-
Plate Coating:
-
Coat a 96-well plate with ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS to remove any unbound ICAM-1.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with PBS.
-
-
Cell Treatment:
-
Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled cells in assay buffer.
-
Incubate the cells with various concentrations of this compound working solutions (prepared as in Protocol 3.2.1) for 30 minutes at 37°C.
-
-
Adhesion and Detection:
-
Add the pre-treated Jurkat cells to the ICAM-1 coated plate.
-
Centrifuge the plate briefly to ensure cell contact with the bottom of the wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader. The IC₅₀ value for Lifitegrast in inhibiting Jurkat T-cell attachment to ICAM-1 has been reported as 2.98 nM.[12][13]
-
Caption: Workflow for a T-cell adhesion assay.
Cytokine Release Assay
This assay is used to determine the effect of Lifitegrast on the secretion of inflammatory cytokines from activated immune cells.
Protocol 4.2.1: Cytokine Release Assay from Human PBMCs
-
Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture the PBMCs in a suitable culture medium.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the PBMCs with various concentrations of this compound working solutions for 1 hour.
-
Stimulate the cells with an appropriate stimulus (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.
-
-
Sample Collection and Analysis:
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant using an ELISA or a multiplex cytokine assay. In vitro studies have shown that Lifitegrast can inhibit the secretion of various cytokines, including IFN-γ, TNF-α, IL-1β, and IL-6.[3][9]
-
Stability and Storage
Proper storage of this compound powder and its solutions is crucial for maintaining its activity.
Table 3: Stability and Storage Recommendations
| Form | Storage Condition | Stability |
| This compound powder | Store at -20°C, desiccated | ≥ 2 years |
| DMSO Stock Solution | -20°C | 1 month |
| DMSO Stock Solution | -80°C | 6 months |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each use |
It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles, which can degrade the compound.[12]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies investigating the anti-inflammatory effects of Lifitegrast.
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 1119276-80-0 | MOLNOVA [molnova.com]
Application Notes and Protocols: In Vivo Imaging of T-Cell Migration with Lifitegrast Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell migration is a fundamental process in the adaptive immune response, enabling immune surveillance and the targeting of inflamed or infected tissues. The ability to visualize and quantify T-cell movement within a living organism—in vivo imaging—provides invaluable insights into immune function and the mechanism of action of immunomodulatory drugs. Lifitegrast is a small-molecule integrin antagonist that targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and epithelial cells.[1][2] This interaction is a critical step for T-cell adhesion to the vascular endothelium, which precedes migration into tissues.[2] By blocking this interaction, Lifitegrast inhibits T-cell recruitment and the subsequent inflammatory cascade.[1][3]
These application notes provide a comprehensive guide to designing and executing in vivo imaging studies to assess the impact of Lifitegrast on T-cell migration. This includes the underlying mechanism, detailed experimental protocols, and methods for quantitative data analysis.
Mechanism of Action: Lifitegrast and T-Cell Adhesion
T-cell extravasation from the bloodstream into tissues is a multi-step process involving tethering, rolling, firm adhesion, and transmigration. The firm adhesion of T-cells to the endothelial lining of blood vessels is critically mediated by the binding of the integrin LFA-1, expressed on the T-cell surface, to its ligand ICAM-1, which is often upregulated on endothelial cells at sites of inflammation.[2][4]
Lifitegrast functions as a direct competitive antagonist of LFA-1.[5] It binds to LFA-1 on leukocytes, preventing it from docking with ICAM-1.[4][6] This blockade disrupts the formation of a stable immunological synapse, thereby inhibiting T-cell adhesion, migration into tissues, and subsequent activation and cytokine release.[2][4][5] In vitro studies have demonstrated that Lifitegrast potently inhibits T-cell adhesion to ICAM-1 expressing cells.[5] Visualizing this process in vivo allows for a dynamic and physiologically relevant assessment of Lifitegrast's efficacy.
Caption: Lifitegrast blocks the LFA-1 and ICAM-1 interaction.
Protocols for In Vivo Imaging of T-Cell Migration
Intravital microscopy, particularly multi-photon laser scanning microscopy (MPLSM), is the gold standard for imaging T-cell dynamics in living animals due to its deep tissue penetration and reduced phototoxicity.[7][8] The following protocol provides a framework for an acute imaging experiment in a mouse model.
Materials
-
Animal Model: C57BL/6 mice or transgenic mice with fluorescently labeled T-cells (e.g., CD2-GFP).
-
T-cells: Antigen-specific CD8+ T-cells from OT-I transgenic mice (if studying antigen-specific responses) or polyclonal T-cells.
-
Cell Labeling: Fluorescent dyes (e.g., CFSE, CellTracker™ Orange) or fluorescent protein transgenes.
-
Lifitegrast: Pharmaceutical-grade Lifitegrast or a research equivalent (e.g., SAR 1118) formulated for systemic or local administration.[9]
-
Surgical Suite: Anesthesia machine, stereotaxic frame, surgical tools, and heating pad.
-
Imaging System: Multi-photon microscope equipped with a tunable laser (e.g., Ti:Sapphire), high-sensitivity non-descanned detectors, and appropriate emission filters.
-
Software: Image acquisition software and data analysis software (e.g., Imaris, Fiji/ImageJ).
Experimental Workflow
Caption: Key steps for imaging T-cell migration with Lifitegrast.
Detailed Methodology
-
T-Cell Preparation and Labeling (2-3 hours):
-
Isolate T-cells from the spleen and lymph nodes of a donor mouse.
-
If using polyclonal T-cells, enrich for the desired population (e.g., CD8+) using magnetic bead separation.
-
Label T-cells with a fluorescent dye such as CFSE (5 μM) or CellTracker™ Orange CMTMR (5 μM) according to the manufacturer's protocol.
-
Wash cells extensively to remove excess dye and resuspend in sterile PBS at a concentration of 2-5 x 10^7 cells/mL.
-
-
Animal and Drug Administration (1-2 hours pre-imaging):
-
Anesthetize the recipient mouse using a mixture of ketamine/xylazine or isoflurane. Maintain body temperature at 37°C.
-
To study inflammation, a local inflammatory challenge (e.g., subcutaneous injection of TNF-α) can be administered to the imaging site 4-6 hours prior to the experiment.
-
Adoptively transfer 2-5 x 10^6 labeled T-cells via retro-orbital or tail vein injection.
-
Administer Lifitegrast or a vehicle control. The route (e.g., intraperitoneal, intravenous) and dose will depend on the specific formulation and experimental question. Allow sufficient time for the drug to reach therapeutic concentrations.
-
-
Surgical Preparation for Imaging (30-45 minutes):
-
For imaging a lymph node, a small incision is made to expose the inguinal or popliteal lymph node. The surrounding tissue is carefully dissected to clear a view of the node, which is then stabilized for imaging.[10]
-
For skin imaging, a dorsal skinfold chamber can be implanted surgically days in advance, or an acute skin flap model can be prepared.[11][12]
-
Position the anesthetized mouse on the microscope stage, ensuring the exposed tissue is stable and superfused with warm saline.
-
-
Intravital Microscopy and Image Acquisition (30-60 minutes):
-
Use the multi-photon microscope to locate the region of interest. For T-cell migration, this is typically a post-capillary venule within the tissue.
-
Acquire 4D time-lapse image stacks (e.g., 200x200x50 µm volume) with a time interval of 15-30 seconds for a duration of 30-60 minutes.
-
Typical laser excitation for GFP is ~920 nm and for CMTMR is ~880 nm.
-
Data Presentation and Quantitative Analysis
The primary effect of Lifitegrast is to inhibit the firm adhesion of T-cells to the endothelium. This can be quantified by analyzing the motility parameters of T-cells within blood vessels at the site of inflammation. Cell tracking software is used to generate metrics from the 4D image data.[13][14]
Key quantitative parameters include:
-
Mean Velocity: The average speed of T-cell movement. Lifitegrast is expected to increase the intravascular velocity of T-cells as they fail to adhere firmly.
-
Arrest Coefficient: The percentage of time a cell remains stationary or moves below a certain velocity threshold (e.g., <2 µm/min). Lifitegrast should significantly decrease the arrest coefficient.
-
Displacement: The straight-line distance a cell travels from its starting point. Non-adherent cells will show greater displacement down the vessel.
-
Meandering Index: The ratio of displacement to the total path length. A value near 1 indicates straight movement (less adhesion), while a value near 0 indicates random, confined movement (more adhesion).
Quantitative Data Summary
The following table presents hypothetical but expected results from an in vivo imaging study comparing a vehicle control group to a Lifitegrast-treated group.
| Migration Parameter | Vehicle Control Group (Mean ± SEM) | Lifitegrast-Treated Group (Mean ± SEM) | P-value | Expected Effect of Lifitegrast |
| Intravascular T-Cell Velocity (µm/min) | 35.2 ± 4.1 | 85.7 ± 7.3 | <0.001 | Increase |
| Arrest Coefficient (%) | 45.8 ± 5.5 | 8.2 ± 2.1 | <0.001 | Decrease |
| T-Cell Adhesion Events (cells/min/vessel) | 12.3 ± 1.9 | 1.5 ± 0.4 | <0.001 | Decrease |
| Transmigration Events (cells/hour) | 8.1 ± 1.3 | 0.7 ± 0.2 | <0.005 | Decrease |
| Meandering Index (Intravascular) | 0.45 ± 0.05 | 0.89 ± 0.04 | <0.001 | Increase |
Application Notes and Best Practices
-
Choice of Animal Model: While standard mouse strains are suitable, using transgenic mice with fluorescent reporters for specific immune cell subsets can eliminate the need for ex vivo cell labeling and adoptive transfer, allowing for the study of endogenous T-cell populations.
-
Minimizing Phototoxicity: Use the lowest possible laser power and longest possible wavelength that still provides adequate signal-to-noise. This is crucial for long-term imaging and maintaining physiological cell behavior.
-
Maintaining Physiological Conditions: It is critical to maintain the animal's core body temperature, hydration, and stable anesthesia throughout the experiment to ensure cell motility is not compromised by systemic stress.
-
Data Analysis: Automated tracking is efficient but requires careful validation. Manual tracking of a subset of cells is recommended to confirm the accuracy of the software algorithms. Statistical significance should be determined using appropriate tests (e.g., Student's t-test or Mann-Whitney U test) on data pooled from multiple animals.
-
Controls: A vehicle-only control group is essential to account for any effects of the drug formulation or administration procedure. An isotype control antibody could be used if comparing to an antibody-based LFA-1 blockade.
By following these protocols and guidelines, researchers can effectively leverage in vivo imaging to elucidate the dynamic effects of Lifitegrast on T-cell migration, providing critical data for preclinical and translational studies.
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessh.org [accessh.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing T cell migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Visualizing T Cell Migration in situ [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intravital Microscopy of T–B Cell Interactions in Germinal Centers | Springer Nature Experiments [experiments.springernature.com]
- 11. Intravital Imaging of Adoptive T-Cell Morphology, Mobility and Trafficking Following Immune Checkpoint Inhibition in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Intravital Imaging of Adoptive T-Cell Morphology, Mobility and Trafficking Following Immune Checkpoint Inhibition in a Mouse Melanoma Model [frontiersin.org]
- 13. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]
- 14. Quantification of cell migration: metrics selection to model application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Profiles in Response to Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a novel therapeutic agent approved for the treatment of dry eye disease (DED), a condition intrinsically linked to ocular surface inflammation. It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. By binding to LFA-1 on T-cells, Lifitegrast blocks its interaction with the intercellular adhesion molecule-1 (ICAM-1). This molecular blockade disrupts the T-cell mediated inflammatory cascade, which is a cornerstone of DED pathophysiology. A key consequence of this disruption is the reduced activation and recruitment of T-cells to the ocular surface, and subsequently, a decrease in the secretion of pro-inflammatory cytokines.[1][2][3][4][5] This document provides detailed application notes on the mechanism of Lifitegrast, its effects on cytokine profiles, and comprehensive protocols for measuring these changes in a research setting.
Mechanism of Action: Inhibition of the T-Cell Inflammatory Cascade
Dry eye disease is characterized by a vicious cycle of inflammation on the ocular surface.[6] Stress factors, such as tear hyperosmolarity, trigger the upregulation of ICAM-1 on the surface of corneal and conjunctival epithelial cells.[7] LFA-1, an integrin expressed on the surface of T-lymphocytes, binds to ICAM-1, facilitating T-cell adhesion, migration into ocular tissues, and the formation of an immunological synapse.[6] This interaction is a critical step for T-cell activation and proliferation, leading to the release of a barrage of pro-inflammatory cytokines, including those from T helper 1 (Th1) and T helper 17 (Th17) cells.[2][3][6] These cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Interleukin-17 (IL-17), perpetuate the inflammatory response, causing damage to the ocular surface, including epithelial and goblet cell death.[6]
Lifitegrast acts as a competitive antagonist, binding to LFA-1 and physically obstructing its ability to dock with ICAM-1.[6] This action is thought to inhibit both the afferent (dendritic cell migration and T-cell priming) and efferent (recruitment and activation of T-cells at the ocular surface) arms of the immune response in DED.[6] In vitro studies have demonstrated that Lifitegrast effectively inhibits T-cell adhesion to ICAM-1 expressing cells and suppresses the secretion of a wide range of pro-inflammatory cytokines.[8][9]
Signaling Pathway of Lifitegrast's Action
Data on Cytokine Modulation
While large-scale clinical trials for Lifitegrast (OPUS-1, OPUS-2, OPUS-3, and SONATA) have primarily focused on clinical signs and symptoms, demonstrating significant improvements in eye dryness scores and, in some studies, corneal staining, they did not publish specific quantitative data on the modulation of tear cytokine concentrations.[1][3][4][8][10][11][12][13][14] One study conducted in symptomatic contact lens wearers reported no significant change in tear cytokine levels over a 12-week treatment period. However, in vitro and preclinical studies provide strong evidence for Lifitegrast's ability to inhibit the secretion of key pro-inflammatory cytokines involved in DED.[5][8][9]
The following table summarizes the key cytokines implicated in the pathophysiology of Dry Eye Disease that Lifitegrast is expected to modulate based on its mechanism of action and preclinical data.
| Cytokine | T-helper Cell Origin | Role in Dry Eye Disease Pathophysiology | Expected Effect of Lifitegrast |
| IFN-γ | Th1 | Promotes apoptosis of corneal and conjunctival epithelial cells; causes loss of conjunctival goblet cells.[1] | Inhibition |
| TNF-α | Th1, Macrophages | A key pro-inflammatory cytokine that promotes ocular surface inflammation and damage.[15] | Inhibition |
| IL-1α / IL-1β | Innate Immune Cells | Mediate inflammation, promote T-cell activation, and contribute to ocular surface damage.[15] | Inhibition |
| IL-2 | Th1 | Promotes T-cell proliferation. | Inhibition |
| IL-4 | Th2 | While a Th2 cytokine, it can be involved in chronic inflammatory states. | Inhibition |
| IL-6 | Th17, Macrophages | Pro-inflammatory cytokine that contributes to ocular surface inflammation.[13][16] | Inhibition |
| IL-17 | Th17 | Promotes corneal epithelial barrier disruption and stimulates the production of matrix metalloproteinases (MMPs).[1][16] | Inhibition |
Experimental Protocols
Measuring cytokine concentrations in tear fluid presents unique challenges due to the small sample volumes. Multiplex bead-based immunoassays (e.g., Luminex, Bio-Plex) are the preferred method as they allow for the simultaneous quantification of multiple analytes from a minimal sample volume with high sensitivity.
Experimental Workflow
Protocol 1: Tear Sample Collection
Objective: To collect unstimulated tear fluid with minimal irritation to the ocular surface.
Materials:
-
Schirmer test strips or Drummond disposable 20-μL microcapillary tubes
-
Sterile, non-powdered gloves
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Schirmer Strip Method: a. Without instilling any anesthetic, gently place the rounded end of a Schirmer strip into the lower cul-de-sac of the eye, at the junction of the middle and lateral third of the eyelid. b. The subject should be instructed to blink normally. c. Leave the strip in place for 5 minutes or until a desired wetting length is achieved. d. Carefully remove the strip and immediately place it into a pre-labeled 1.5 mL microcentrifuge tube.
-
Microcapillary Tube Method: a. Have the subject tilt their head back slightly. b. Gently pull down the lower eyelid to allow tears to pool in the lower fornix. c. Using a microcapillary tube, carefully collect the tear fluid by capillary action, avoiding contact with the conjunctiva or eyelid margin to prevent reflex tearing. d. Dispense the collected tear fluid into a pre-labeled 1.5 mL microcentrifuge tube.
-
Storage: Process samples immediately or snap-freeze in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Elution of Tears from Schirmer Strips
Objective: To efficiently extract cytokines from the collected Schirmer strip.
Materials:
-
Collected tear sample in Schirmer strip within a 1.5 mL microcentrifuge tube
-
Multiplex assay buffer (provided with the kit)
-
Microcentrifuge
Procedure:
-
Using sterile scissors, cut the wetted portion of the Schirmer strip into the microcentrifuge tube. To standardize, a consistent length (e.g., 0.5 cm) can be used for all samples.[1]
-
Add a defined volume of assay buffer (e.g., 30-50 μL) to the tube.[1]
-
Incubate at room temperature for 5-10 minutes with gentle vortexing.[1]
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet the strip and any debris.[1]
-
Carefully transfer the supernatant (eluted tear sample) to a new, clean microcentrifuge tube.
-
Place the eluted sample on ice for immediate use in the immunoassay or store at -80°C.
Protocol 3: Multiplex Bead-Based Immunoassay for Cytokine Profiling
Objective: To simultaneously quantify multiple cytokines in the eluted tear sample. This protocol is a generalized procedure based on commercially available kits (e.g., Millipore MilliPlex, Bio-Rad Bio-Plex). Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Commercially available multiplex cytokine immunoassay kit (containing antibody-coupled magnetic beads, detection antibodies, streptavidin-phycoerythrin (SAPE), wash buffer, and cytokine standards)
-
Eluted tear samples, standards, and quality controls (QCs)
-
96-well microtiter plate
-
Plate shaker
-
Magnetic plate washer or handheld magnetic separator
-
Multiplex array reader (e.g., Luminex 200, Bio-Plex 200)
Procedure:
-
Reagent Preparation: a. Reconstitute and prepare all reagents (standards, beads, detection antibodies, SAPE) according to the kit manufacturer's protocol. b. Prepare a standard curve by performing serial dilutions of the cytokine standard cocktail. A typical range might be 3.2 to 10,000 pg/mL.[1]
-
Assay Procedure: a. Pre-wet the 96-well filter plate with wash buffer and aspirate. b. Add the antibody-coupled magnetic bead solution to each well. c. Wash the beads using a magnetic plate washer. d. Add 25 µL of each standard, QC, blank (assay buffer), and eluted tear sample to the appropriate wells. e. Add 25 µL of assay buffer to all wells containing standards and samples.[1] f. Seal the plate, protect it from light, and incubate on a plate shaker. Incubation is typically for 2 hours at room temperature or overnight at 4°C.[1] g. Wash the beads three times using the magnetic plate washer. h. Add the detection antibody cocktail to each well. i. Seal, protect from light, and incubate on a plate shaker for 1 hour at room temperature.[1] j. Wash the beads three times. k. Add the Streptavidin-Phycoerythrin (SAPE) solution to each well. l. Seal, protect from light, and incubate on a plate shaker for 30 minutes at room temperature.[1] m. Wash the beads three times. n. Resuspend the beads in sheath fluid or assay buffer.
-
Data Acquisition and Analysis: a. Read the plate on a multiplex array reader. The instrument will differentiate the beads for each cytokine and quantify the fluorescence intensity of the SAPE reporter molecule. b. Use the analysis software to generate a 5-parameter logistic curve fit for each cytokine standard. c. Interpolate the cytokine concentrations in the tear samples from their respective standard curves. The results are typically expressed in pg/mL.
Conclusion
Measuring the cytokine profile in response to Lifitegrast offers a powerful method to understand its biological activity on the ocular surface. While clinical trial data on specific cytokine modulation is not yet widely available, the established mechanism of action and preclinical evidence strongly suggest an inhibitory effect on key pro-inflammatory mediators. The protocols outlined in this document provide a robust framework for researchers to quantify these changes, leveraging sensitive multiplex immunoassay technologies to overcome the challenge of limited tear sample volume. Such studies are crucial for further elucidating the anti-inflammatory effects of Lifitegrast and for the development of biomarkers to monitor treatment efficacy in dry eye disease.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Efficacy of Lifitegrast Ophthalmic Solution, 5.0%, in Patients With Moderate to Severe Dry Eye Disease: A Post Hoc Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Lifitegrast may reduce reliance on Artificial Tears in dry eye disease [medicaldialogues.in]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. SARcode Announces Positive Topline Results From Phase 3 Dry Eye Study of Lifitegrast - BioSpace [biospace.com]
- 10. Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of Conjunctival Goblet Cell Density in Response to Lifitegrast Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of conjunctival goblet cell density in response to treatment with Lifitegrast. This document includes a summary of reported quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that works by inhibiting the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1).[1][2] This interaction is a key step in the inflammatory cascade associated with dry eye disease (DED).[3][4] By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[1][2] One of the significant outcomes of this anti-inflammatory effect is the restoration of the health and density of conjunctival goblet cells, which are crucial for producing the mucin layer of the tear film. An increase in goblet cell density is a key indicator of a healthier ocular surface and is a critical endpoint in the evaluation of DED therapies. In a study on mice, Lifitegrast demonstrated a statistically significant increase in the number of conjunctival goblet cells by 39% and in the goblet cell area by 22%.[5] An increase in goblet cell density has also been observed in human clinical trials.[6]
Quantitative Data Summary
The following table summarizes the reported effects of Lifitegrast on conjunctival goblet cell density.
| Parameter | Lifitegrast Treatment Group | Placebo/Vehicle Group | Percentage Change with Lifitegrast | Species | Reference |
| Goblet Cell Number | Increased | Control | +39% | Mouse | [5] |
| Goblet Cell Area | Increased | Control | +22% | Mouse | [5] |
| Goblet Cell Density | Increased | Not specified | Not specified | Human | [6] |
Signaling Pathway of Lifitegrast's Action
Lifitegrast's mechanism of action involves the inhibition of T-cell activation and recruitment, which indirectly leads to the preservation and restoration of conjunctival goblet cells. The following diagram illustrates this pathway.
Experimental Protocols
Protocol 1: Conjunctival Impression Cytology (CIC) for Goblet Cell Collection
This protocol outlines the non-invasive method for collecting superficial conjunctival epithelial cells, including goblet cells.
Materials:
-
Cellulose acetate filter paper (0.45 µm pore size)
-
Sterile scissors
-
Forceps
-
Microscope slides
-
Fixation solution (e.g., 95% ethanol)
Procedure:
-
Cut the cellulose acetate filter paper into small, easy-to-handle strips.
-
Gently apply a strip of the filter paper to the bulbar conjunctiva (superior or inferior), avoiding the cornea.
-
Apply light pressure for 2-5 seconds to ensure adhesion of the superficial epithelial cells.
-
Carefully peel the filter paper off the conjunctiva.
-
Immediately place the filter paper, cell-side up, onto a clean microscope slide.
-
Fix the cells by immersing the slide in fixation solution for at least 10 minutes.
Protocol 2: Periodic Acid-Schiff (PAS) Staining for Goblet Cell Identification
This protocol details the staining method used to visualize mucin-containing goblet cells.
Materials:
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Hematoxylin counterstain
-
Distilled water
-
Ethanol series (for dehydration)
-
Xylene or other clearing agent
-
Mounting medium and coverslips
Procedure:
-
After fixation, rinse the slides with distilled water.
-
Immerse the slides in 0.5% periodic acid solution for 5 minutes to oxidize the mucins.
-
Rinse the slides thoroughly with distilled water.
-
Immerse the slides in Schiff's reagent for 15 minutes. Goblet cells will stain a magenta color.
-
Wash the slides in running tap water for 5-10 minutes to develop the color.
-
Counterstain with hematoxylin for 30-60 seconds to stain the nuclei of other epithelial cells blue.
-
Rinse in tap water.
-
Dehydrate the slides through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
Protocol 3: Microscopy and Goblet Cell Density Quantification
This protocol describes how to analyze the stained slides to determine goblet cell density.
Materials:
-
Light microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Examine the stained slides under a light microscope.
-
Capture images of multiple non-overlapping fields of view at a consistent magnification (e.g., 200x or 400x).
-
Using image analysis software, manually or automatically count the number of PAS-positive goblet cells in each image.
-
Measure the area of the field of view in each image.
-
Calculate the goblet cell density for each image by dividing the number of goblet cells by the area.
-
Average the goblet cell densities from multiple images to obtain a representative value for each sample.
-
Express the final goblet cell density as cells/mm².
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing the effect of Lifitegrast on conjunctival goblet cell density.
References
- 1. avehjournal.org [avehjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple count sampling of goblet cells in microscope high-power fields using conjunctival impression cytology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jebmh.com [jebmh.com]
- 5. Periodic acid schiff (PAS) staining for identification of goblet cells [bio-protocol.org]
- 6. Optimization of goblet cell density quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Assessing T-Cell Activation Markers in the Presence of Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is an integrin antagonist that functions by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical step in the activation and recruitment of T-cells, which are key mediators of the inflammatory response in conditions such as dry eye disease.[1] By inhibiting the LFA-1/ICAM-1 binding, Lifitegrast effectively hinders T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[1][3][4]
This application note provides a detailed protocol for utilizing flow cytometry to quantify the effects of Lifitegrast on T-cell activation. The protocol outlines the steps for in vitro T-cell stimulation and subsequent analysis of key activation markers, such as CD25 and CD69, on CD4+ and CD8+ T-cell subsets.
Mechanism of Action of Lifitegrast
T-cell activation is initiated by the formation of an immunological synapse between a T-cell and an antigen-presenting cell (APC). A key interaction in this synapse is the binding of LFA-1 on the T-cell to ICAM-1 on the APC.[1] This binding stabilizes the synapse and facilitates T-cell proliferation and cytokine release.[1] Lifitegrast, as an LFA-1 antagonist, competitively binds to LFA-1, thereby preventing its interaction with ICAM-1 and disrupting the downstream signaling cascade that leads to T-cell activation.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations of Lifitegrast on various aspects of T-cell function.
| Parameter | Assay Details | IC50/EC50 | Reference |
| T-cell Adhesion | Inhibition of Jurkat T-cell adhesion to ICAM-1 | IC50: 2.98 nM | [2] |
| Inhibition of HuT 78 T-cell adhesion to ICAM-1 | IC50: 9 nM | [2] | |
| Cytokine Release | Inhibition of Interferon-γ secretion in activated PBMCs | EC50: 0.0016 µM | [2] |
| Inhibition of Interleukin-1β secretion in activated PBMCs | EC50: 0.36 µM | [2] | |
| Inhibition of Tumor Necrosis Factor-α secretion in activated PBMCs | EC50: 0.076 µM | [2] | |
| T-cell Proliferation | Inhibition of in vitro T-cell proliferation from draining lymph nodes | 50% lower than control | [5] |
Experimental Protocol: Flow Cytometry for T-Cell Activation Markers
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent analysis of T-cell activation markers using flow cytometry in the presence of Lifitegrast.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lifitegrast
-
Vehicle control (e.g., DMSO)
-
T-cell stimulation reagents (e.g., anti-human CD3 and anti-human CD28 antibodies)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Treatment with Lifitegrast:
-
Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of Lifitegrast in complete RPMI-1640 medium. It is recommended to test a range of concentrations based on the known IC50/EC50 values (e.g., 0.1 nM to 10 µM).
-
Add the Lifitegrast dilutions or vehicle control to the respective wells.
-
Include an unstimulated control (no stimulation) and a stimulated control (vehicle only).
-
Pre-incubate the cells with Lifitegrast for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Add T-cell stimulation reagents (e.g., soluble or plate-bound anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to the appropriate wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the activation marker of interest (CD69 is an early marker, while CD25 is a later marker).
-
-
Antibody Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with 2 mL of ice-cold flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Prepare a cocktail of fluorochrome-conjugated antibodies against the surface markers (CD3, CD4, CD8, CD25, CD69) at their predetermined optimal concentrations in flow cytometry staining buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
Resuspend the cells in 200-500 µL of flow cytometry staining buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a properly calibrated flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
Exclude doublets using FSC-A versus FSC-H.
-
Gate on viable cells by excluding cells positive for the viability dye.
-
From the viable, single-cell population, gate on CD3+ T-cells.
-
Within the CD3+ population, differentiate between CD4+ and CD8+ T-cell subsets.
-
For both CD4+ and CD8+ populations, analyze the expression of the activation markers CD25 and CD69.
-
-
Quantify the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations for each treatment condition.
-
Data Interpretation
A dose-dependent decrease in the percentage of CD25+ and CD69+ T-cells in the Lifitegrast-treated groups compared to the stimulated control group would indicate an inhibitory effect of Lifitegrast on T-cell activation. The results can be used to determine the in vitro efficacy and potency of Lifitegrast in modulating T-cell responses.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of Lifitegrast on T-cell activation using flow cytometry. By following this detailed methodology, researchers can obtain robust and reproducible data to further elucidate the immunomodulatory effects of Lifitegrast and similar compounds targeting the LFA-1/ICAM-1 pathway.
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Lifitegrast Sodium in PBS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the solubility and stability of lifitegrast sodium in Phosphate-Buffered Saline (PBS), complete with troubleshooting advice, experimental protocols, and data tables to support your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the solubility of this compound in PBS?
This compound is described as being soluble in water and aqueous solutions.[1][2] One study notes its solubility in PBS at concentrations up to and exceeding 200 mg/mL.[3] However, the exact solubility can be influenced by the specific characteristics of your PBS solution, such as pH and temperature. For experimental purposes, it is always recommended to determine the solubility under your specific conditions.
Q2: I'm observing cloudiness or precipitation in my lifitegrast-PBS solution. What should I do?
Cloudiness or precipitation indicates that the concentration of lifitegrast has exceeded its solubility limit under the current conditions. Here are several factors to check:
-
pH of the PBS Solution: The pH of your buffer is critical. Although the commercial formulation of lifitegrast has a pH between 7.0 and 8.0, its stability can be compromised in highly acidic or alkaline conditions.[2][4][5] Ensure your PBS is properly prepared and the final pH is within a neutral range (e.g., pH 7.4).
-
Concentration: You may be attempting to create a supersaturated solution. Try preparing a lower concentration to see if the compound fully dissolves.
-
Temperature: Solubility is temperature-dependent. If you prepared the solution at a higher temperature, the compound might precipitate out as it cools to room temperature. Gentle warming may help redissolve it, but be mindful of potential degradation at elevated temperatures.
-
Dissolution Method: Ensure the solution is mixed thoroughly. Use a vortex mixer or sonicator to aid dissolution. For determining maximum solubility, allow the solution to equilibrate for an extended period (e.g., 24 hours) with agitation.[6]
Q3: How stable is lifitegrast in a PBS solution?
Lifitegrast is susceptible to degradation under certain conditions. Here's a summary of its stability profile:
-
Hydrolytic Stability: The molecule shows significant degradation in both acidic and alkaline (basic) conditions.[4][5] The primary site of hydrolysis is the amide bond, leading to the formation of key degradation products.[7][8] It is relatively stable in neutral aqueous solutions.[5]
-
Oxidative Stability: Slight degradation is observed under oxidative stress (e.g., exposure to hydrogen peroxide).[5]
-
Thermal and Photolytic Stability: Studies indicate that lifitegrast is stable in solid form and aqueous solution under thermal and photolytic (light) stress.[4][5]
For experimental use, it is recommended that aqueous stock solutions not be stored for more than one day to minimize the risk of degradation.[1]
Q4: What are the recommended storage conditions for lifitegrast solutions in PBS?
Given the stability profile, the following storage conditions are recommended:
-
Short-Term Storage: For immediate use or storage up to 24 hours, keep the solution refrigerated at 2-8°C and protected from light.
-
Long-Term Storage: Long-term storage of lifitegrast in PBS is not recommended.[1] It is best practice to prepare fresh solutions for each experiment to ensure potency and minimize the presence of degradants. The solid form of this compound is stable for years when stored at -20°C.[1]
Data Summary Tables
While specific quantitative data for lifitegrast solubility in various PBS formulations is limited in public literature, the following tables provide a summary of known stability characteristics and a template for your own experimental determination.
Table 1: Summary of Lifitegrast Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant Degradation | [4][5] |
| Alkaline Hydrolysis | Significant Degradation | [4][5][9] |
| Neutral Hydrolysis (Water) | Stable | [5] |
| Oxidative (H₂O₂) | Slight Degradation | [5] |
| Thermal Stress | Stable | [4][5] |
| Photolytic Stress | Stable | [4][5] |
Table 2: Template for Experimental Solubility Determination of Lifitegrast in PBS
| PBS pH | Temperature (°C) | Equilibration Time (h) | Measured Solubility (mg/mL) |
| 7.4 | 25 (Room Temp) | 24 | Record your data here |
| 7.4 | 37 | 24 | Record your data here |
| Other | Other | 24 | Record your data here |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[10]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure low protein binding, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. For example, add 25-50 mg of the compound to 1 mL of PBS. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] Allow the suspension to equilibrate for at least 24 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analyze the sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
-
Replication: Perform the experiment in triplicate to ensure reproducibility.[6]
Protocol 2: Stability Assessment in PBS (Forced Degradation)
This protocol provides a framework for evaluating the stability of lifitegrast in your PBS solution under stress conditions, as recommended by ICH guidelines.[11][12]
Materials:
-
Lifitegrast-PBS solution of known concentration (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled incubator/oven
-
Photostability chamber
-
Stability-indicating HPLC method (a method capable of separating the parent drug from its degradation products)
Procedure:
-
Sample Preparation: Prepare a bulk solution of lifitegrast in PBS at your target concentration. Aliquot this solution into separate, clearly labeled vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of an aliquot to ~1-2 with HCl.
-
Base Hydrolysis: Adjust the pH of an aliquot to ~12-13 with NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot.
-
Thermal: Place an aliquot in an incubator set to an elevated temperature (e.g., 60°C).
-
Control: Store one aliquot under recommended conditions (2-8°C, protected from light).
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation.[11]
-
Analysis:
-
At each time point, withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using the stability-indicating HPLC method.
-
Calculate the percentage of lifitegrast remaining and identify the relative peak areas of any degradation products.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main lifitegrast peak area with a corresponding increase in other peaks indicates degradation.
Visualizations
Experimental & Logical Workflows
Caption: Workflow for determining the equilibrium solubility of lifitegrast.
Caption: Decision tree for troubleshooting lifitegrast precipitation in PBS.
Mechanism of Action
Lifitegrast functions by blocking the interaction between two cell surface proteins: Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2][13] This interaction is a key step in the inflammatory cascade associated with dry eye disease.[14][15]
Caption: Lifitegrast blocks the LFA-1 and ICAM-1 interaction, inhibiting inflammation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 15. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Instillation Site Irritation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage instillation site irritation in animal studies.
Troubleshooting Guides
Issue: Unexpectedly Severe Skin Reactions (Erythema and Edema) Observed
Possible Causes:
-
Formulation Properties: The pH, osmolality, or viscosity of the test substance may be outside a physiologically tolerable range.[1][2][3]
-
Irritant Nature of the Compound: The test article itself may be a primary skin irritant.[4][5]
-
Mechanical Trauma: Improper injection technique, incorrect needle size, or repeated injections at the same site can cause tissue damage.[6][7][8]
-
Contamination: Breach of sterility during preparation or administration of the substance.[9]
-
Hypersensitivity Reaction: The animal may be having an allergic response to the compound or vehicle.[10]
Troubleshooting Steps:
-
Review Formulation:
-
Evaluate Injection Technique:
-
Use a new, sterile needle of an appropriate gauge for each animal.[6][8] For subcutaneous injections in rodents, a 25-30 gauge needle is often recommended.[6]
-
For subcutaneous injections, use the "tented" skin method to avoid intramuscular administration.[11][12]
-
Vary injection sites if repeated administrations are necessary.[1][13]
-
Assess Compound Properties:
-
Conduct a literature search for the irritancy potential of the compound or similar structures.
-
Consider performing an in vitro irritation screen, such as using reconstructed human epidermis models, before proceeding with further in vivo studies.[4]
-
-
Histopathological Analysis:
Frequently Asked Questions (FAQs)
Q1: What is considered a "normal" or expected reaction at an injection site?
A1: Even with a non-irritating substance like sterile saline, a minimal to slight inflammatory reaction due to the needle puncture trauma is expected.[7] Histologically, this can present as minimal infiltration of mononuclear cells (lymphocytes and macrophages) and occasional muscle fiber degeneration within the first 48 hours.[14] These reactions are typically slight and resolve over time, potentially with some minor fibrosis.[14]
Q2: How can I minimize pain and discomfort for the animals during injection?
A2: To minimize animal discomfort, warm the fluid to be injected to body temperature before administration.[1][6] Use the smallest suitable needle gauge for the substance being administered.[9] Ensure proper and gentle restraint techniques to reduce stress and movement during the procedure.[6][11] For repeated dosing, consider alternatives like osmotic minipumps.[1]
Q3: How do I score the severity of skin irritation?
A3: The Draize Dermal Irritation Scoring System is a widely used method to grade erythema (redness) and edema (swelling). Observations are typically made at 24, 48, and 72 hours post-application. The scores for erythema and edema are summed to calculate a Primary Dermal Irritation Index (PII).
Q4: Can the vehicle control group show signs of irritation?
A4: Yes, the vehicle itself can cause irritation if its physicochemical properties (e.g., pH, osmolality) are not optimal. Mechanical trauma from the injection procedure will also contribute to a baseline level of irritation.[7] Therefore, a vehicle control group is crucial to differentiate between irritation caused by the test article and that caused by the vehicle or the procedure itself.
Q5: What are the key differences in skin reactions between acute and cumulative irritation?
A5: Acute irritation results from a single exposure to a potent irritant and manifests as clear signs of inflammation like redness and swelling.[4] Cumulative irritation occurs after repeated exposure to milder irritants, where the frequency of application outpaces the skin's ability to repair itself.
Data Presentation
Table 1: Draize Dermal Irritation Scoring System
This table summarizes the scoring system used for grading skin reactions in animal studies.
| Reaction | Description | Score |
| Erythema and Eschar Formation | No erythema | 0 |
| Very slight erythema (barely perceptible) | 1 | |
| Well-defined erythema | 2 | |
| Moderate to severe erythema | 3 | |
| Severe erythema (beet redness) to slight eschar formation | 4 | |
| Edema Formation | No edema | 0 |
| Very slight edema (barely perceptible) | 1 | |
| Slight edema (edges of area well-defined by definite raising) | 2 | |
| Moderate edema (raised approximately 1 mm) | 3 | |
| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |
Experimental Protocols
Protocol 1: Subcutaneous Injection in Rodents
This protocol outlines the standard procedure for subcutaneous administration in mice and rats to minimize site irritation.
Materials:
-
Sterile syringes (0.3 - 1ml)[6]
-
Sterile needles (25-30 gauge)[6]
-
Test substance warmed to body temperature[1]
-
Appropriate personal protective equipment (gloves, lab coat)[13]
Procedure:
-
Gently restrain the animal. For mice and rats, this can be done by grasping the loose skin ("scruff") over the shoulders and behind the ears.[6][11]
-
Identify the injection site, typically in the scruff or flank where the skin is loose.[6][11]
-
Create a "tent" of skin with your non-dominant hand.[11][13]
-
With the needle bevel facing up, gently but securely insert the needle into the base of the tented skin, parallel to the body.[6][9] Be careful not to pass through the other side of the skin fold.
-
Slightly pull back the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and start over at a new site.[6][9]
-
Slowly inject the substance. A small bleb or pocket of fluid should form under the skin.[13]
-
Withdraw the needle and apply gentle pressure to the site for a moment to prevent leakage.[13]
-
Return the animal to its cage and observe for any immediate adverse reactions.[6]
Protocol 2: Dermal Irritation Study (Modified OECD 404 Guideline)
This protocol provides a general workflow for assessing the dermal irritation potential of a test substance.
Procedure:
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Preparation: Approximately 24 hours before the test, remove the fur from a small patch (e.g., 6 cm²) on the animal's back by clipping.
-
Application: Apply a measured amount (e.g., 0.5 mL of liquid or 0.5 g of solid) of the test substance uniformly to the prepared skin site.
-
Patching: Cover the application site with a porous gauze patch and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.[4]
-
Removal: After the exposure period, remove the patch and gently wipe away any residual test substance.
-
Observation: Observe and score the skin reactions for erythema and edema at 24, 48, and 72 hours after patch removal using the Draize scoring system (see Table 1).
-
Data Analysis: Calculate the Primary Dermal Irritation Index (PII) by summing the average erythema and edema scores at the specified time points.
Visualizations
Caption: Workflow for a typical dermal irritation study.
Caption: Simplified signaling pathway of skin inflammation.
References
- 1. dovepress.com [dovepress.com]
- 2. Cytokines, Chemokines and Their Receptors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Molecular and cellular mechanisms of itch and pain in atopic dermatitis and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acne - Wikipedia [en.wikipedia.org]
- 8. derm.city [derm.city]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Going, Toll-like receptors in skin inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Skin Inflammation—A Cornerstone in Dermatological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Rapid changes in serum cytokines and chemokines in response to inactivated influenza vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Lifitegrast solution storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of lifitegrast solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause lifitegrast degradation?
A1: Lifitegrast is susceptible to degradation primarily through two pathways: hydrolysis and oxidation.[1][2][3] Hydrolytic degradation is observed under both acidic and alkaline conditions, with the amide bond linking the piperidine and benzofuran rings being particularly labile.[1][2] Oxidative degradation can affect both the piperidine and benzofuran rings.[1][4]
Q2: What are the recommended storage conditions for lifitegrast ophthalmic solution?
A2: The commercial 5% lifitegrast ophthalmic solution (Xiidra®) should be stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[5] It is crucial to keep the single-use containers in their original foil pouch to protect them from light.[5][6] Once a single-use container is opened, it should be used immediately, and any remaining solution should be discarded.[6]
Q3: How should I store the solid (powder) form of lifitegrast?
A3: For long-term stability of at least four years, the crystalline solid form of lifitegrast should be stored at -20°C (-4°F).[7] A safety data sheet for the sodium salt of lifitegrast recommends storage at 4°C (39°F) in a tightly sealed container, protected from moisture.[8]
Q4: Can I prepare and store aqueous stock solutions of lifitegrast?
A4: It is not recommended to store aqueous solutions of lifitegrast for more than one day due to its limited stability in aqueous environments.[7] If you must prepare a stock solution, it is best to do so immediately before use.
Q5: Is lifitegrast sensitive to light or heat?
A5: Studies have shown that lifitegrast is relatively stable under photolytic (light) and thermal (heat) stress, particularly when in its solid form.[1][2][3] However, it is still best practice to protect it from excessive light and heat exposure. The commercial ophthalmic solution is packaged in a foil pouch to provide light protection.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency or efficacy in an experiment. | Chemical degradation of lifitegrast. | - Verify the storage conditions of your lifitegrast solution or solid. - Prepare fresh solutions before each experiment. - Analyze the purity of your lifitegrast stock using a stability-indicating method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Compare the chromatogram to reference standards of known lifitegrast degradation products (e.g., DP1 and DP2). - Perform forced degradation studies to identify potential degradation products under your experimental conditions. |
| Variability in experimental results. | Inconsistent concentration of active lifitegrast due to degradation. | - Ensure consistent and proper storage of all lifitegrast materials. - Quantify the concentration of your lifitegrast solution before each critical experiment. |
Quantitative Data on Lifitegrast Degradation
The following table summarizes the degradation of lifitegrast under various stress conditions as reported in forced degradation studies.
| Stress Condition | % Degradation | Reference |
| Alkaline Hydrolysis | 62.48% | [9] |
| Acidic Hydrolysis | Significant Degradation | [3] |
| Oxidative Conditions | Slight Degradation | [3] |
| Photolytic (Liquid State) | 7.67% | [9] |
| Photolytic (Solid State) | Stable | [2][9] |
| Thermal | Stable | [3][9] |
| Neutral Hydrolysis (Water) | Stable | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Lifitegrast
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate lifitegrast from its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Shimadzu Ultra C18, 100 x 2.1 mm, 3.0 µm)[3]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (or Formic Acid)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water[3]
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)[3]
-
Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically used to achieve separation. The specific gradient program should be optimized for your system and column.
-
Flow Rate: 0.8 mL/min[3]
-
Detection Wavelength: 260 nm[10]
-
Column Temperature: 40°C[10]
4. Sample Preparation:
-
Accurately weigh and dissolve lifitegrast standard or sample in a suitable diluent (e.g., Methanol) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the retention time of lifitegrast and the appearance of any additional peaks corresponding to degradation products.
Visualizations
Lifitegrast Degradation Pathways
Caption: Major degradation pathways of lifitegrast.
Experimental Workflow for Lifitegrast Stability Testing
Caption: Workflow for forced degradation studies of lifitegrast.
Troubleshooting Logic for Lifitegrast Degradation
Caption: Decision tree for troubleshooting lifitegrast degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. drugs.com [drugs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 10. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lifitegrast cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lifitegrast in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments, leading to unexpected results.
Q1: Why is there no dose-dependent decrease in cell viability with increasing Lifitegrast concentration?
Possible Cause 1: Lifitegrast Solubility and Precipitation Lifitegrast has low aqueous solubility and may precipitate in your cell culture medium, especially at higher concentrations.[1][2] If the compound is not fully dissolved, the effective concentration in contact with the cells will be lower than intended.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution of Lifitegrast in an organic solvent like DMSO before diluting it into your aqueous culture medium.[2][3][4]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture wells is consistent across all conditions and non-toxic to your cells (typically ≤0.1%).[5] Always include a vehicle control (medium with the same final DMSO concentration but no Lifitegrast) in your experimental setup.[5]
-
Visual Inspection: Before adding to cells, visually inspect the final drug dilutions for any signs of precipitation (cloudiness or visible particles).
-
Solubility Limits: Lifitegrast's solubility is approximately 0.2 mg/mL in a 1:4 DMSO:PBS solution.[2] Be mindful of this limit when preparing your final dilutions.
-
Possible Cause 2: Inappropriate Cell Line or Mechanism of Action Lifitegrast's primary mechanism is the inhibition of the LFA-1 and ICAM-1 interaction, which is crucial for T-cell activation and adhesion.[1][6][7] If your chosen cell line does not rely on this pathway for survival or proliferation, you may not observe a cytotoxic or anti-proliferative effect. The goal of many cell viability assays is to determine the IC50 (inhibitory concentration 50), which is the drug dose required to achieve 50% of the maximal inhibitory effect.[8]
-
Troubleshooting Steps:
-
Cell Line Selection: The most pronounced effects of Lifitegrast are seen in immune cells, such as Jurkat T-cells, where it inhibits adhesion to ICAM-1 with high potency.[2][9][10] Verify that your cell model is appropriate for Lifitegrast's mechanism.
-
Assay Endpoint: Standard viability assays (like MTT or WST-1) measure metabolic activity, which may not be the most relevant endpoint.[11] Consider an assay that measures the direct target of Lifitegrast, such as a T-cell adhesion assay.[12]
-
Q2: Why am I seeing high variability between replicate wells?
Possible Cause 1: Uneven Cell Seeding Inconsistent cell numbers across wells is a common source of variability. Cells, especially clumping cell lines like HepG2, must be in a homogenous single-cell suspension before plating.[13]
-
Troubleshooting Steps:
-
Homogenous Suspension: After trypsinization, gently pipette the cell suspension up and down to break up clumps. Avoid vigorous shaking or tapping of flasks, which can promote clumping.[13]
-
Mixing: Gently mix the cell suspension between pipetting into wells to prevent cells from settling at the bottom of the reservoir.
-
Edge Effects: "Edge effects" in multi-well plates can cause uneven evaporation and temperature distribution. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile PBS or medium.
-
Possible Cause 2: Drug Precipitation or Incomplete Mixing As mentioned in Q1, if Lifitegrast precipitates, its distribution in the wells will be uneven.
-
Troubleshooting Steps:
-
Mixing Technique: After adding the diluted Lifitegrast solution to the wells, mix gently by pipetting up and down or by using a plate shaker to ensure uniform distribution.[14]
-
Precipitation Check: Before reading the plate, check the wells under a microscope for any signs of drug precipitation.
-
Q3: My assay background is too high. What could be the cause?
Possible Cause 1: Interference with Assay Reagents Some compounds can directly interact with the chemical components of viability assays, leading to false signals. This is a known limitation of tetrazolium-based assays (MTT, MTS, WST-1).[15][16]
-
Troubleshooting Steps:
-
No-Cell Control: Set up control wells that contain culture medium and the same concentrations of Lifitegrast as your experimental wells, but without cells .[15][16] Add the assay reagent (e.g., MTT, WST-1) to these wells.
-
Signal Check: If you measure a significant signal in these no-cell control wells, it indicates a direct chemical interaction between Lifitegrast and the assay reagent.
-
Alternative Assay: If interference is confirmed, switch to a viability assay with a different detection principle, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease-based fluorescent assay.[17][18]
-
Possible Cause 2: Contamination or Reagent Instability Bacterial or yeast contamination can metabolize assay substrates, leading to high background. Additionally, prolonged exposure of assay reagents to light or elevated pH can cause spontaneous reduction of tetrazolium salts.[15][16][17]
-
Troubleshooting Steps:
-
Aseptic Technique: Ensure strict aseptic technique throughout the experiment.
-
Reagent Handling: Protect tetrazolium-based reagents from light and store them as recommended by the manufacturer.[19]
-
Medium pH: Ensure the pH of your culture medium is stable and within the optimal range. Phenol red in the medium can act as a pH indicator.
-
Data & Protocols
Quantitative Data Summary
The following table summarizes the reported IC50 values for Lifitegrast in relevant in vitro assays. This data can serve as a benchmark for your own experimental results.
| Cell Line / Assay Type | Endpoint Measured | Reported IC50 | Reference |
| Jurkat T-cells | Adhesion to ICAM-1 | 2.98 nM | [3][9][10] |
| HuT 78 cells | Adhesion to ICAM-1 | 9 nM | [2] |
| Activated Lymphocytes | Cytokine Release (IFN-γ, TNF-α, IL-1, etc.) | Inhibition at ~2 nM | [10] |
Experimental Protocols
Protocol: General Cell Viability Assay (MTT Method)
This protocol provides a general framework for assessing the effect of Lifitegrast on cell viability using the MTT assay. Optimization of cell density and incubation times is recommended for specific cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[5][20]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[20]
-
-
Lifitegrast Preparation and Treatment:
-
Prepare a 10 mM stock solution of Lifitegrast in DMSO.
-
Perform serial dilutions of the Lifitegrast stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the corresponding Lifitegrast dilution or control medium (including vehicle control) to each well.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Assay Procedure:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][20]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
-
Data Acquisition:
Visualizations
Signaling Pathway and Experimental Diagrams
The following diagrams illustrate key concepts related to Lifitegrast's mechanism and experimental design.
Caption: Mechanism of Action of Lifitegrast.
Caption: Troubleshooting Decision Tree.
Caption: General Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. glpbio.com [glpbio.com]
- 10. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability and proliferation measurement [takarabio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. Is Your MTT Assay the Right Choice? [promega.com]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
Validation & Comparative
In Vitro Showdown: A Head-to-Head Comparison of Lifitegrast and Cyclosporine
For the research, scientific, and drug development communities, this guide provides an objective in vitro comparison of two prominent therapeutic agents in ocular inflammation: lifitegrast and cyclosporine. By dissecting their mechanisms of action through supporting experimental data, this document serves as a critical resource for understanding their distinct and overlapping roles in modulating T-cell mediated inflammatory responses.
This comparison delves into the fundamental in vitro performance of lifitegrast, a Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist, and cyclosporine, a calcineurin inhibitor.[1][2][3][4] While both drugs ultimately aim to quell the inflammatory cascade, their upstream targets and cellular consequences differ significantly. This guide will illuminate these differences through a detailed examination of their effects on T-cell adhesion, activation, and cytokine production, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action at a Glance
Lifitegrast operates by directly blocking the interaction between LFA-1 on T-cells and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is often overexpressed on inflamed tissues.[1][5][6] This inhibition prevents the formation of the immunological synapse, a critical step in T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines.[1][7][8]
Cyclosporine, on the other hand, exerts its immunosuppressive effects intracellularly.[2] It binds to cyclophilin, and this complex then inhibits calcineurin, a phosphatase enzyme.[2][9] By inhibiting calcineurin, cyclosporine prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for genes encoding inflammatory cytokines like Interleukin-2 (IL-2).[2][9][10]
Signaling Pathway Overview
The distinct mechanisms of lifitegrast and cyclosporine are visualized in the signaling pathways below.
Quantitative In Vitro Comparison
The following tables summarize the available quantitative data from in vitro studies to provide a direct comparison of the potency of lifitegrast and cyclosporine in their respective primary assays.
| Lifitegrast: Inhibition of T-Cell Adhesion | |
| Assay | IC50 Value |
| Jurkat T-cell adhesion to ICAM-1 | 2.98 nM[11][12] |
| HuT 78 T-cell adhesion to ICAM-1 | 9 nM[11] |
| Lifitegrast: Inhibition of Cytokine Secretion | |
| Cytokine | EC50 Value |
| Interferon-γ | 0.0016 µM[11] |
| Interleukin-1β | 0.36 µM[11] |
| Tumor Necrosis Factor-α | 0.076 µM[11] |
| Cyclosporine: Inhibition of Calcineurin Activity | |
| Assay | IC50 Value |
| Calcineurin activity in leukocyte lysates | 212 µg/L[13] |
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key in vitro experiments are provided below.
Lifitegrast: T-Cell Adhesion Assay
This protocol is based on the principle of measuring the adhesion of a T-cell line (e.g., Jurkat) to purified ICAM-1.
Materials:
-
96-well microplate
-
Purified recombinant human ICAM-1
-
Jurkat T-cells
-
Fluorescent dye (e.g., Calcein-AM)
-
Lifitegrast
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well microplate with a solution of ICAM-1 and incubate overnight at 4°C.
-
Wash the wells and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Label the Jurkat T-cells with a fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the labeled cells with various concentrations of lifitegrast for 30 minutes.
-
Add the pre-incubated cell suspension to the ICAM-1 coated wells.
-
Incubate the plate for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells to remove any non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The IC50 value, the concentration of lifitegrast that inhibits 50% of T-cell binding, can then be calculated.[8]
Cyclosporine: Calcineurin Phosphatase Activity Assay
This protocol outlines a spectrophotometric method to measure calcineurin activity in the presence of cyclosporine.
Materials:
-
Leukocyte cell lysates
-
Cyclosporine
-
RII phosphopeptide substrate
-
Calcineurin assay buffer
-
Malachite Green reagent
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from isolated leukocytes.
-
In a microplate, add the cell lysate, assay buffer, and varying concentrations of cyclosporine.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate the mixture at 30°C to allow for the dephosphorylation of the substrate by calcineurin.
-
Stop the reaction after a defined time period.
-
Add Malachite Green reagent, which forms a colored complex with the free phosphate released during the reaction.
-
Measure the absorbance of the colored product using a spectrophotometer.[13]
-
The amount of phosphate released is proportional to the calcineurin activity, and from this, the inhibitory effect of cyclosporine and its IC50 value can be determined.[13]
Summary and Conclusion
The in vitro data clearly delineates the distinct primary mechanisms of lifitegrast and cyclosporine. Lifitegrast is a potent, extracellular inhibitor of T-cell adhesion, a crucial initial step in the inflammatory cascade. In contrast, cyclosporine acts intracellularly to block the calcineurin signaling pathway, thereby inhibiting the transcription of key pro-inflammatory cytokines.
While a direct comparison of IC50 values across different assays is not feasible due to the distinct mechanisms and experimental setups, the provided data highlights the high potency of both compounds in their respective target interactions. For researchers in drug development, the choice between targeting the LFA-1/ICAM-1 interaction or the calcineurin pathway will depend on the specific therapeutic goals and the desired point of intervention in the inflammatory process. This guide provides the foundational in vitro data and methodologies to inform such decisions. Further head-to-head studies in co-culture systems or using primary human cells would be invaluable to further elucidate the comparative efficacy of these two important immunomodulatory agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
- 4. longdom.org [longdom.org]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lifitegrast and Tacrolimus on Corneal Cell Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lifitegrast and tacrolimus on corneal cells, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the cellular responses to these two prominent immunomodulatory agents used in ocular therapies.
Introduction
Lifitegrast and tacrolimus are key therapeutic agents in ophthalmology, particularly for managing ocular surface inflammatory diseases such as dry eye disease. While both drugs exert an immunomodulatory effect, their mechanisms of action and subsequent effects on corneal cells differ significantly. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist, while tacrolimus is a calcineurin inhibitor. Understanding their distinct pathways and the resulting impact on corneal cell viability is crucial for the development of targeted and safe ocular therapies.
Mechanisms of Action
The differential effects of lifitegrast and tacrolimus on corneal cells stem from their unique molecular targets and signaling pathways.
Lifitegrast: LFA-1/ICAM-1 Pathway Inhibition
Lifitegrast functions by blocking the interaction between LFA-1, an integrin found on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1).[1] ICAM-1 is often overexpressed on corneal and conjunctival epithelial cells in inflammatory conditions.[1] By preventing the LFA-1/ICAM-1 binding, lifitegrast inhibits T-cell adhesion, migration, and activation, thereby reducing the inflammatory cascade at the ocular surface.[1][2]
References
Onset of Action: A Comparative Analysis of Lifitegrast and Cyclosporine for Dry Eye Disease
For Immediate Release
[CITY, State] – [Date] – In the landscape of therapeutic options for Dry Eye Disease (DED), two prominent immunomodulatory agents, Lifitegrast and Cyclosporine, offer distinct mechanisms and clinical profiles. This guide provides a detailed comparison of their onset of action, supported by clinical trial data, for researchers, scientists, and drug development professionals.
Executive Summary
Lifitegrast generally demonstrates a faster onset of action in alleviating symptoms of DED compared to cyclosporine. Clinical studies have shown that some patients experience relief from Lifitegrast in as early as two weeks, with significant improvements in signs and symptoms observed between 6 and 12 weeks.[1][2][3][4][5] In contrast, the therapeutic effects of cyclosporine are typically observed after a longer duration, with noticeable improvements often taking 3 to 6 months.[1][2][3][6][7][8] This difference in the time to clinical efficacy is a critical consideration in the management of DED.
Comparative Onset of Action: Clinical Data
The following table summarizes the key findings from clinical trials regarding the onset of action for Lifitegrast and Cyclosporine.
| Feature | Lifitegrast (Xiidra®) | Cyclosporine (Restasis®) |
| Time to Symptom Relief | As early as 14 days for some patients.[9][10] Significant improvement in eye dryness scores reported at 2, 6, and 12 weeks.[2][4][5] | Initial relief may be noticed by some patients within the first month, particularly those with milder symptoms.[6] |
| Time to Sign Improvement (e.g., Corneal Staining) | Onset of action for reducing corneal staining observed as early as Day 14 and maintained through Day 84 in the OPUS-1 study.[11] | Improvement in Schirmer scores (a measure of tear production) has been observed at 1, 3, and 6 months.[7] |
| Time to Significant Overall Improvement | Significant improvement in both signs and symptoms is generally reported within 12 weeks of initiating treatment.[4][12] | Significant improvement in tear production is typically seen at 6 months.[6] |
Mechanism of Action
The differing onsets of action between Lifitegrast and Cyclosporine can be attributed to their distinct molecular mechanisms targeting the inflammatory pathways in DED.
Lifitegrast: This small molecule integrin antagonist works by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[9][13][14][15] This action inhibits T-cell recruitment, activation, and the subsequent release of inflammatory cytokines on the ocular surface.[13][15][16]
Cyclosporine: As a calcineurin inhibitor, cyclosporine acts as a potent immunomodulator.[9][17] It inhibits T-cell proliferation and thereby reduces T-cell mediated immune responses that are responsible for the inflammatory cascade in dry eye.[9][18]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by Lifitegrast and Cyclosporine.
References
- 1. northwestpharmacy.com [northwestpharmacy.com]
- 2. polarbearmeds.com [polarbearmeds.com]
- 3. drugs.com [drugs.com]
- 4. Xiidra vs. Restasis: Differences, similarities, and which is better for you [singlecare.com]
- 5. Restasis vs. Xiidra: Efficacy, Cost, & Side Effects Compared [pharmagiant.com]
- 6. How Long Will It Take Restasis to Begin Working for Dry Eye? - GoodRx [goodrx.com]
- 7. droracle.ai [droracle.ai]
- 8. restasis.com [restasis.com]
- 9. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. Lifitegrast ophthalmic solution 5.0% for treatment of dry eye disease: results of the OPUS-1 phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lifitegrast - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 17. Cyclosporine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 18. A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Statistical Showdown: OSDI and Schirmer's Test in Lifitegrast Clinical Trials
A deep dive into the pivotal clinical trials of Lifitegrast reveals a nuanced picture of its efficacy in treating dry eye disease, with the Ocular Surface Disease Index (OSDI) and Schirmer's test painting a detailed landscape of its impact on both patient-reported symptoms and tear production. This comprehensive guide synthesizes the statistical analysis from the foundational OPUS-1, OPUS-2, OPUS-3, and SONATA trials, offering researchers, scientists, and drug development professionals a clear comparison of Lifitegrast's performance against placebo.
Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, was engineered to quell the inflammatory cascades that underpin dry eye disease. The clinical development program for Lifitegrast meticulously evaluated its therapeutic effects through a battery of assessments, with the OSDI and Schirmer's test serving as key barometers of its success. The OSDI, a validated 12-item questionnaire, captures the patient's subjective experience of dry eye symptoms and their impact on vision-related functions. In contrast, the Schirmer's test provides an objective measure of aqueous tear production.
An analysis of the data from the pivotal trials underscores Lifitegrast's consistent ability to improve patient-reported symptoms, particularly as measured by the eye dryness score (EDS), a key component of the OSDI. However, its effect on tear production, as measured by the Schirmer's test, was less pronounced and often not statistically significant when compared to placebo.
Quantitative Analysis of OSDI and Schirmer's Test Results
The following tables summarize the key statistical findings for the Ocular Surface Disease Index (OSDI) and Schirmer's test from the major clinical trials of Lifitegrast.
Table 1: Ocular Surface Disease Index (OSDI) and Eye Dryness Score (EDS) Results
| Trial | Treatment Group | Baseline Mean (SD) | Change from Baseline at Day 84 Mean (SD) | p-value vs. Placebo |
| OPUS-1 | Lifitegrast | OSDI: Not Reported | VR-OSDI: -0.11 (Not Reported) | 0.7894[1][2] |
| Placebo | OSDI: Not Reported | VR-OSDI: -0.12 (Not Reported) | ||
| OPUS-2 | Lifitegrast | EDS: ~65 | -35.30 (Not Reported) | <0.0001[1][3] |
| Placebo | EDS: ~65 | -22.75 (Not Reported) | ||
| OPUS-3 | Lifitegrast | EDS: ≥40 | Treatment Effect: 7.16 (95% CI: 3.04-11.28) | 0.0007[4][5] |
| Placebo | EDS: ≥40 | |||
| SONATA | Not a primary endpoint for efficacy analysis. Focused on safety. |
Note: For OPUS-2 and OPUS-3, the primary symptom endpoint was the Eye Dryness Score (EDS), a component of the OSDI, measured on a 100-point visual analog scale. For OPUS-1, the co-primary symptom endpoint was the visual-related function subscale of the OSDI (VR-OSDI). Data for the total OSDI score was not consistently reported as a primary outcome.
Table 2: Schirmer's Test Results (mm/5 min)
| Trial | Treatment Group | Baseline Mean (SD) | Mean (SD) at Day 84 | p-value vs. Placebo |
| OPUS-1 | Lifitegrast (n=293) | 4.90 (3.008) | 6.63 (5.772) | 0.4230[4] |
| Placebo (n=295) | 4.69 (2.855) | 6.26 (5.598) | ||
| OPUS-2 | Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications. | |||
| OPUS-3 | Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications. | |||
| SONATA | Safety study; inclusion criteria required a Schirmer test score of ≥1 and ≤10 mm. Efficacy data on changes in Schirmer scores were not a primary focus.[6][7] |
Experimental Protocols
Ocular Surface Disease Index (OSDI)
The OSDI is a 12-item patient-reported outcome questionnaire designed to provide a rapid assessment of the symptoms of dry eye disease and their impact on vision-related function. The questionnaire is divided into three subscales: ocular symptoms, vision-related function, and environmental triggers.[8]
-
Administration: Patients were asked to recall their symptoms over the preceding week.
-
Scoring: Each of the 12 questions is graded on a scale of 0 to 4, where 0 represents "none of the time" and 4 represents "all of the time." The total OSDI score is calculated using the following formula: OSDI Score = [(sum of scores for all questions answered) x 25] / (total number of questions answered) Scores range from 0 to 100, with higher scores indicating greater disability. The normal range is typically considered 0-12, mild is 13-22, moderate is 23-32, and severe is 33-100.[8] In the OPUS trials, a key component of the OSDI, the Eye Dryness Score (EDS), was often used as a primary endpoint and was measured on a 100-point visual analog scale (VAS), where 0 indicates no discomfort and 100 indicates maximal discomfort.[3][4]
Schirmer's Test
The Schirmer's test was performed to assess the volume of aqueous tear production. The procedure was standardized across the clinical trials.
-
Procedure: A sterile filter paper strip (5 mm wide and 35 mm long) was placed at the junction of the middle and lateral one-third of the lower eyelid margin, without topical anesthesia.
-
Measurement: The patient was instructed to close their eyes gently for 5 minutes. After 5 minutes, the strip was removed, and the length of the moistened area was measured in millimeters from the notch.[6]
-
Inclusion Criteria: A notable and consistent inclusion criterion across the OPUS and SONATA trials was a baseline Schirmer's test score of ≥1 mm and ≤10 mm in at least one eye, indicating a population with pre-existing aqueous tear deficiency.[5][7][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Lifitegrast and the general workflow of the clinical trials.
Caption: Mechanism of Action of Lifitegrast in Dry Eye Disease.
Caption: General Workflow of the Lifitegrast Phase III Clinical Trials.
References
- 1. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orpdl.org [orpdl.org]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Analysis of Lifitegrast's Safety and Tolerability Profile in Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, for the treatment of dry eye disease. The information presented is based on data from key clinical trials, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Lifitegrast ophthalmic solution 5.0% has a well-established safety and tolerability profile, primarily characterized by local, transient ocular adverse events. The most frequently reported treatment-emergent adverse events (TEAEs) are instillation site irritation, dysgeusia (alteration of taste), and reduced visual acuity. These events are typically mild to moderate in severity. Systemic exposure to lifitegrast is low, and no serious systemic toxicity has been identified. Discontinuation rates due to adverse events are generally low but slightly higher than placebo.
Data Presentation: Adverse Events in Key Clinical Trials
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) in pivotal clinical trials of lifitegrast. These trials include the OPUS-1, OPUS-2, and OPUS-3 studies, which were 12-week, multicenter, randomized, double-masked, placebo-controlled trials, and the SONATA study, a 1-year safety study.
Table 1: Incidence of Common Ocular Treatment-Emergent Adverse Events (%) in 12-Week and 1-Year Studies
| Adverse Event | OPUS-1, -2, -3 (12 Weeks) Pooled Data[1] | SONATA (1 Year)[2] |
| Lifitegrast (n=1287) | Placebo (n=1177) | |
| Instillation site irritation | 15.2 | 2.8 |
| Instillation site reaction | 12.3 | 2.3 |
| Instillation site pain | 9.8 | 2.1 |
| Visual acuity reduced | - | - |
| Eye pruritus | - | - |
| Conjunctival hyperemia | - | - |
| Eye irritation | - | - |
| Blurred vision | - | - |
| Increased lacrimation | - | - |
| Eye discharge | - | - |
| Eye discomfort | - | - |
Table 2: Incidence of Common Non-Ocular Treatment-Emergent Adverse Events (%) in 12-Week and 1-Year Studies
| Adverse Event | OPUS-1, -2, -3 (12 Weeks) Pooled Data[1] | SONATA (1 Year)[2] |
| Lifitegrast (n=1287) | Placebo (n=1177) | |
| Dysgeusia | 14.5 | 0.3 |
| Sinusitis | - | - |
| Headache | - | - |
Table 3: Discontinuation Rates Due to Treatment-Emergent Adverse Events (%)
| Study Duration | Lifitegrast | Placebo |
| 12 Weeks (Pooled)[1] | 7.0 | 2.6 |
| 1 Year (SONATA)[2] | 12.3 | 9.0 |
Experimental Protocols
The safety and tolerability of lifitegrast were assessed in well-controlled clinical trials. Below are the detailed methodologies for the key experiments cited.
Patient Population and Study Design
-
Inclusion Criteria: Adult patients (≥18 years) with a history of dry eye disease, a Schirmer tear test score of ≥1 and ≤10 mm, an eye dryness score ≥40 on a 100-point visual analog scale, and a corneal staining score ≥2.0 on a 0-4 scale were typically included.[1]
-
Study Design: The OPUS series were 12-week, prospective, randomized, double-masked, placebo-controlled, parallel-arm studies.[1] The SONATA study was a 1-year, multicenter, randomized, prospective, double-masked, placebo-controlled safety study.[2]
-
Treatment: Patients were randomized to receive either lifitegrast ophthalmic solution 5.0% or a placebo (vehicle) twice daily.
Safety and Tolerability Assessments
-
Treatment-Emergent Adverse Events (TEAEs): All adverse events were recorded at each study visit and categorized by investigators as mild, moderate, or severe.
-
Ocular Safety Measures:
-
Corneal Fluorescein Staining:
-
A sterile fluorescein sodium ophthalmic strip is moistened with a sterile, single-use, preservative-free saline.
-
The patient is instructed to look up, and the lower eyelid is gently pulled down.
-
The moistened tip of the strip is gently touched to the inferior bulbar conjunctiva for 1-2 seconds.
-
The patient is instructed to blink several times to distribute the dye.
-
After 1 to 3 minutes, the cornea is examined with a slit lamp using a cobalt blue light and a yellow barrier filter (e.g., Wratten #12) to enhance visualization of staining.
-
Staining is graded using a standardized scale, such as the National Eye Institute (NEI) scale or the Ora Calibra™ Corneal and Conjunctival Staining Score (0-4 scale, where 0 = none and 4 = confluent). The cornea is typically divided into five regions for grading.
-
-
Drop Comfort: Patients rated the comfort of the eye drops immediately after instillation and at various time points (e.g., 3 minutes) using a visual analog scale (VAS) or a categorical scale.
-
Best-Corrected Visual Acuity (BCVA): Assessed using a standard Snellen chart.
-
Slit-Lamp Biomicroscopy: A comprehensive examination of the anterior segment of the eye was performed to assess for any abnormalities.
-
Intraocular Pressure (IOP): Measured using tonometry.
-
-
Systemic Safety Measures:
-
Physical Examinations: Conducted at baseline and at the end of the study.
-
Vital Signs: Monitored at each study visit.
-
Laboratory Tests: Standard hematology, serum chemistry, and urinalysis were performed.
-
Visualizations
Signaling Pathway of Lifitegrast
Caption: Mechanism of action of Lifitegrast in inhibiting T-cell mediated inflammation.
Experimental Workflow for Lifitegrast Safety and Tolerability Trials
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lifitegrast Sodium
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lifitegrast Sodium. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedural guidance offers a direct, step-by-step approach to key operational questions, from initial handling to final disposal.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Lab coat | NIOSH-approved N95 or higher-rated respirator if dust generation is likely |
| Solution Preparation | Chemical Fume Hood | Safety glasses with side shields or goggles | Nitrile or Neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| General Handling of Solutions | Standard laboratory bench | Safety glasses | Nitrile or Neoprene gloves | Lab coat | Not required |
Standard Operating Procedure for Handling this compound
This section details the procedural workflow for the safe handling of this compound, from receiving the compound to its storage.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear nitrile gloves and safety glasses during the inspection process.
Preparation and Weighing of Powder
-
All manipulations of this compound powder that could generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before weighing, ensure the work area is clean and free of clutter.
-
Don appropriate PPE: a lab coat, safety goggles, and double nitrile or neoprene gloves.
-
If there is a potential for significant dust generation, a NIOSH-approved N95 respirator is mandatory.
-
Use anti-static weighing paper and tools to prevent dispersal of the powder.
-
Carefully transfer the desired amount of this compound to a tared container.
Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Slowly add the weighed this compound to the solvent to avoid splashing. This compound is soluble in water and DMSO.[1][2][3]
-
Cap the container securely and mix by gentle inversion or with a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the manufacturer's instructions for specific storage temperature recommendations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
